4-(4-Nitrophenyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)9-3-1-8(2-4-9)10-5-6-11-7-12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSVBEUJTTWMGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363920 | |
| Record name | 4-(4-nitrophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16495-82-2 | |
| Record name | 4-(4-nitrophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(4-nitrophenyl)pyrimidine derivatives, compounds of significant interest in medicinal chemistry due to their potential therapeutic applications. The guide details established experimental protocols, presents quantitative data for key compounds, and visualizes the primary synthetic pathways.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The introduction of a 4-nitrophenyl group at the 4-position of the pyrimidine ring can significantly influence the molecule's biological activity, making these derivatives attractive targets for drug discovery programs. This guide explores two primary synthetic strategies for accessing this core structure: multicomponent reactions and palladium-catalyzed cross-coupling reactions.
Synthetic Strategies and Experimental Protocols
Two principal routes for the synthesis of this compound derivatives are detailed below: a multicomponent reaction for building the pyrimidine ring with the desired substituent in one pot, and a Suzuki coupling reaction for the direct arylation of a pre-formed pyrimidine core.
Multicomponent Synthesis from Chalcones
One robust method for the synthesis of substituted pyrimidines is the reaction of chalcones with a nitrogen source, such as guanidine or urea. This approach allows for the construction of the pyrimidine ring in a single step from readily available starting materials.
2.1.1. Synthesis of 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine
A specific example of a multicomponent reaction involves the synthesis of 4-(4-nitrophenyl)-2,6-diphenylpyrimidine.[1]
Experimental Protocol:
-
Materials: Appropriate chalcone, guanidinium carbonate, N,N-Dimethylformamide (DMF).
-
Procedure: A mixture of the appropriately substituted chalcone and guanidinium carbonate is dissolved in DMF. The reaction mixture is then heated, typically under reflux, for a specified period. After cooling, the product is isolated by precipitation, filtration, and purified by recrystallization.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of this compound synthesis, this reaction is employed to couple a halogenated pyrimidine with 4-nitrophenylboronic acid in the presence of a palladium catalyst. This method offers a direct way to introduce the 4-nitrophenyl group onto a pre-existing pyrimidine scaffold.
2.2.1. Synthesis of 2-Chloro-4-(3-nitrophenyl)pyrimidine
While a direct protocol for the 4-nitro isomer was not explicitly found, a closely related procedure for the synthesis of 2-chloro-4-(3-nitrophenyl)pyrimidine via Suzuki coupling of 2,4-dichloropyrimidine with 3-nitrophenylboronic acid provides a highly adaptable template.[2]
Experimental Protocol:
-
Materials: 2,4-dichloropyrimidine (1.0 mmol), 3-nitrophenylboronic acid (1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), Potassium Carbonate (K₂CO₃, 3.0 mmol), 1,4-dioxane, and water.
-
Procedure: 2,4-dichloropyrimidine is dissolved/suspended in a mixture of 1,4-dioxane and water in a microwave reactor vial. The air is displaced with an inert gas (e.g., argon). Potassium carbonate, 3-nitrophenylboronic acid, and the palladium catalyst are added. The reaction mixture is stirred under argon atmosphere and heated in a microwave reactor at 100 °C for 15 minutes. After completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography.
Quantitative Data
The following tables summarize the quantitative data for representative this compound derivatives synthesized via the methods described.
Table 1: Synthesis of 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine [1]
| Compound | Yield (%) | Melting Point (°C) |
| 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine | 71 | 216–217 |
Table 2: Spectral Data for 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine [1]
| Spectral Data | Values |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.71 (d, J = 5.0 Hz, 2H), 8.46 (d, J = 8.5 Hz, 2H), 8.41 (d, J = 9.0 Hz, 2H), 8.30 (d, J = 3.5 Hz, 2H), 8.06 (s, 1H), 7.59–7.56 (m, 6H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 165.49, 164.86, 162.30, 149.17, 143.42, 137.53, 136.92, 131.24, 131.07, 129.05 (2x), 128.58 (2x), 128.48 (2x), 128.20 (2x), 127.32 (2x), 124.10 (2x), 110.84 |
| HRMS (ESI, M⁺ + H) | Calculated for C₂₂H₁₆N₃O₂: 354.1237, Found: 354.1231 |
Table 3: Synthesis of 2-Chloro-4-(3-nitrophenyl)pyrimidine [2]
| Compound | Yield (%) | Melting Point (°C) |
| 2-Chloro-4-(3-nitrophenyl)pyrimidine | 79 | 123–125 |
Table 4: Spectral Data for 2-Chloro-4-(3-nitrophenyl)pyrimidine [2]
| Spectral Data | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 7.74 (t, J = 8.0 Hz, 1H), 7.76 (d, J = 5.2 Hz, 1H), 8.41 (ddd, J₁ = 1.1 Hz, J₂ = 2.2 Hz, J₃ = 7.7 Hz, 1H), 8.81 (d, J = 5.2 Hz, 1H), 8.94 (t, J = 2.0 Hz, 1H) |
Visualization of Synthetic Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the general synthetic workflows and potential signaling pathways that may be modulated by this compound derivatives based on their reported biological activities.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-Nitrophenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 4-(4-Nitrophenyl)pyrimidine. Due to the limited availability of specific experimental data for this compound, this guide also furnishes general characteristics and experimental protocols applicable to pyrimidine derivatives. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development, where pyrimidine scaffolds are of significant interest. The guide summarizes key physicochemical data, outlines general synthetic and analytical methodologies, and explores the broader biological context of pyrimidine derivatives.
Introduction
Pyrimidine and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous therapeutic agents.[1] The pyrimidine nucleus is a fundamental component of nucleobases, such as cytosine, thymine, and uracil, highlighting its critical role in biological systems.[2] The introduction of a nitrophenyl group to the pyrimidine scaffold, as in this compound, is anticipated to modulate its electronic properties and biological interactions, making it a compound of interest for further investigation. This guide aims to consolidate the available information on this compound and to provide a practical framework for its study.
Physical and Chemical Properties
While specific experimental data for this compound are not widely available in the reviewed literature, we can infer some properties based on its structure and data from related compounds. A summary of computed and expected properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value | Source/Comment |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₀H₇N₃O₂ | PubChem |
| Molecular Weight | 201.18 g/mol | PubChem |
| CAS Number | 16495-82-2 | PubChem |
| Melting Point | Not available. For reference, 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine has a melting point of 216–217 °C. | General literature[3] |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in common organic solvents like DMF, chloroform, and methanol.[4][5] | Inferred from general pyrimidine derivative solubility. |
| pKa | Not available. | - |
| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |
Chemical Synthesis
A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, several general methods for the synthesis of 4-arylpyrimidines are well-established and can be adapted for this target molecule. A plausible synthetic approach is the reaction of a suitable amidine with a β-dicarbonyl compound or its equivalent, followed by aromatization.
General Experimental Protocol for the Synthesis of 4-Arylpyrimidines
This protocol is a generalized procedure based on common synthetic routes for pyrimidine derivatives and should be optimized for the specific synthesis of this compound.
Reaction Scheme:
A potential synthesis could involve the condensation of 4-nitroacetophenone with a formamide equivalent to form an enaminone, which is then cyclized with an amidine source.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 4-arylpyrimidines.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitroacetophenone and a formamide equivalent (e.g., N,N-dimethylformamide dimethyl acetal) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Amidine Source: Add an amidine source, such as ammonium acetate, to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Isolation: Collect the crude product by filtration and wash it with a cold solvent to remove impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Spectral and Chemical Characterization
Specific spectral data for this compound are not available. The following sections describe the expected spectral characteristics based on the analysis of similar pyrimidine derivatives.[3][4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine and nitrophenyl rings. The protons on the pyrimidine ring will likely appear as doublets and triplets in the aromatic region (δ 7.0-9.0 ppm). The protons on the nitrophenyl group will also appear in the aromatic region, likely as two doublets due to the para-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the pyrimidine ring will resonate in the range of δ 110-165 ppm, while the carbons of the nitrophenyl ring will also appear in the aromatic region. The carbon attached to the nitro group will be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present:
-
C=N and C=C stretching (aromatic rings): 1500-1600 cm⁻¹
-
C-H stretching (aromatic): 3000-3100 cm⁻¹
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.18 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the pyrimidine ring.
Biological Activity and Signaling Pathways
While there is no specific information available on the biological activity or the involvement in signaling pathways of this compound, the broader class of pyrimidine derivatives is known for a wide range of pharmacological effects.[1][7]
Pyrimidine derivatives have been reported to possess anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] The mechanism of action for many of these compounds involves the inhibition of key enzymes or interference with cellular signaling cascades. For instance, some pyrimidine derivatives are known to inhibit kinases, which are crucial components of many signaling pathways that regulate cell growth, proliferation, and survival.
References
- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-(4-Nitrophenyl)pyrimidine CAS number and structure"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information for 4-(4-Nitrophenyl)pyrimidine, including its chemical identity and structure. While a comprehensive literature search was conducted, it is important to note that detailed experimental data, specific biological activity, and established signaling pathways for this particular compound are not extensively documented in publicly available scientific literature. The information presented herein is based on chemical database entries and general knowledge of related pyrimidine derivatives.
Chemical Identity and Structure
CAS Number: 16495-82-2[1]
Molecular Formula: C₁₀H₇N₃O₂
Structure:
The chemical structure of this compound consists of a pyrimidine ring substituted at the 4-position with a 4-nitrophenyl group.
Figure 1. Chemical structure of this compound.
Chemical Properties:
| Property | Value | Source |
| Molecular Weight | 201.18 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C1=CC(=CC=C1C2=NC=NC=C2)--INVALID-LINK--[O-] | PubChem |
| InChI Key | YCSVBEUJTTWMGF-UHFFFAOYSA-N | PubChem |
Synthesis and Experimental Data
A thorough review of scientific literature did not yield specific, detailed experimental protocols for the synthesis or biological evaluation of this compound (CAS 16495-82-2). However, the synthesis of pyrimidine derivatives is a well-established area of organic chemistry. Generally, substituted pyrimidines can be synthesized through various condensation reactions. For instance, a common approach involves the reaction of amidines with β-dicarbonyl compounds or their equivalents. Other methods include the cyclization of appropriately substituted precursors.[2][3][4][5]
Due to the lack of specific published research on this compound, quantitative data regarding its biological activity (e.g., IC₅₀, EC₅₀), physicochemical properties from experimental measurements, and detailed experimental protocols are not available at this time.
Biological Significance and Potential Applications
While specific biological activities for this compound are not documented, the pyrimidine scaffold is a cornerstone in medicinal chemistry and is found in a vast array of biologically active compounds.[6][7] Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including:
-
Anticancer Activity: Many pyrimidine analogs, such as 5-fluorouracil, are used as chemotherapeutic agents.[8]
-
Antimicrobial and Antifungal Activity: The pyrimidine ring is a key component in various antibacterial and antifungal drugs.[8][9]
-
Anti-inflammatory Activity: Certain pyrimidine derivatives have shown potential as anti-inflammatory agents.[9]
-
Antiviral Activity: Pyrimidine nucleoside analogs are a critical class of antiviral drugs.[9]
The presence of the 4-nitrophenyl group may confer specific biological activities. Nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which can be of interest in the development of hypoxia-activated prodrugs or specific inhibitors. However, without experimental data, the biological profile of this compound remains speculative.
Signaling Pathways and Experimental Workflows
As no specific biological studies on this compound have been identified, there are no described signaling pathways or established experimental workflows involving this compound to visualize.
Conclusion
This compound is a defined chemical entity with the CAS number 16495-82-2. While its structure is known, there is a notable absence of detailed scientific literature regarding its synthesis, experimental data, and biological activity. Based on the general importance of the pyrimidine scaffold in drug discovery, this compound could be of interest for screening in various biological assays. However, any such investigation would require de novo synthesis and characterization, as well as comprehensive biological evaluation. Researchers interested in this compound should consider it a novel chemical entity for exploratory research.
References
- 1. This compound | C10H7N3O2 | CID 1515251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. scispace.com [scispace.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 9. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of the Anticancer, Antimicrobial, Antiviral, and Anti-inflammatory Activities of Pyrimidine-Based Compounds
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. As a fundamental component of nucleic acids, pyrimidines and their derivatives are uniquely positioned to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological effects.[1][2] This technical guide provides a comprehensive overview of the biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine analogs have long been a mainstay in cancer chemotherapy, primarily due to their role as antimetabolites that interfere with nucleic acid synthesis.[3][4] However, the anticancer activity of pyrimidine derivatives extends beyond this classical mechanism to include the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.[5][6]
A significant number of pyrimidine-based compounds have been developed as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in solid tumors.[7][8] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to reduced cell proliferation and the induction of apoptosis.[5]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4,5-substituted pyrimidines (3a, 3b) | BEL-7402 (Hepatocellular Carcinoma) | < 0.10 | [9] |
| Thiazolo[3,2-a]pyrimidine derivative (4i) | MCF-7 (Breast Cancer) | 0.33 ± 0.24 | [10] |
| Thiazolo[3,2-a]pyrimidine derivative (4i) | HeLa (Cervical Cancer) | 0.52 ± 0.13 | [10] |
| Thiazolo[3,2-a]pyrimidine derivative (4i) | HepG2 (Hepatocellular Carcinoma) | 3.09 ± 0.11 | [10] |
| Pyrimidine-bridged combretastatin (35) | MCF-7 (Breast Cancer) | 3.38 | [9] |
| Pyrimidine-bridged combretastatin (35) | A549 (Lung Cancer) | 3.71 | [9] |
| Indolyl-pyrimidine hybrid (60) | MCF-7 (Breast Cancer) | 5.1 | [9] |
| Indolyl-pyrimidine hybrid (60) | HepG2 (Hepatocellular Carcinoma) | 5.02 | [9] |
| Indolyl-pyrimidine hybrid (60) | HCT-116 (Colorectal Carcinoma) | 6.6 | [9] |
| Pyrido[2,3-d]pyrimidine derivative (63) | PC-3 (Prostate Cancer) | 1.54 | [5] |
| Pyrido[2,3-d]pyrimidine derivative (63) | A-549 (Lung Cancer) | 3.36 | [5] |
| Pyrimidine-2-thione derivative (70) | MCF-7 (Breast Cancer) | 2.617 | [9] |
| Indazol-pyrimidine derivative (75) | MCF-7, A549, Caco2 | 1.629 | [9] |
| Pyrimidine–sulfonamide hybrid (9a) | HCT-116 (Colon Cancer) | 9.64 | [11] |
| Pyrimidine–sulfonamide hybrid (9b) | HT-29 (Colon Cancer) | 9.95 | [11] |
| Thioether-pyrimidine–sulfonamide (17) | MDA-MB-231 (Breast Cancer) | 2.40 | [11] |
| Thioether-pyrimidine–sulfonamide (17) | MCF-7 (Breast Cancer) | 2.50 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test pyrimidine derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization: EGFR Inhibition
The following diagram illustrates the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by a pyrimidine derivative.
Caption: Inhibition of the EGFR signaling cascade by a pyrimidine derivative.
Antimicrobial Activity of Pyrimidine Derivatives
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated promising activity against a range of bacteria and fungi.[6][9] Their mechanisms of action are diverse and can include the inhibition of essential enzymes involved in microbial growth and replication, such as dihydrofolate reductase (DHFR) and FtsZ, a key protein in bacterial cell division.[1][14]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine derivative (Bb2) | MRSA | 2 | |
| Thiophenyl-pyrimidine derivative (Bb2) | VREs | 2 | |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Staphylococcus aureus | 8 | [15] |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (with betatide) | Staphylococcus aureus | 1-2 | [15] |
| Chromeno[2,3-d]pyrimidine derivative | Bacillus subtilis | 12.5 | [6] |
| Chromeno[2,3-d]pyrimidine derivative | Escherichia coli | 12.5 | [6] |
| Pyrazolo[3,4-d]pyrimidine derivative | Staphylococcus aureus | 3.125 | [6] |
| 1,2,4-Triazolo[1,5-a]pyrimidine (IV) | Bacterial and Fungal strains | 0.25-2.0 | [3] |
| Pyrimidin-2-ol/thiol/amine (12) | Staphylococcus aureus | 0.87 (µM/ml) | [16] |
| Pyrimidin-2-ol/thiol/amine (5) | Bacillus subtilis | 0.96 (µM/ml) | [16] |
| Pyrimidin-2-ol/thiol/amine (2) | Escherichia coli | 0.91 (µM/ml) | [16] |
| Pyrimidin-2-ol/thiol/amine (10) | Pseudomonas aeruginosa | 0.77 (µM/ml) | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test pyrimidine derivatives
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the pyrimidine derivative in the appropriate broth directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanism Visualization: Inhibition of FtsZ Polymerization
The following diagram illustrates the crucial role of FtsZ in bacterial cell division and its inhibition by pyrimidine derivatives.
Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine nucleoside analogs are a well-established class of antiviral drugs that function by inhibiting viral DNA or RNA polymerases.[17][18] These compounds mimic natural nucleosides and, once incorporated into the growing viral nucleic acid chain, cause chain termination, thereby halting viral replication.[18][19] More recent research has also explored pyrimidine derivatives that target other viral processes or host-cell factors essential for viral propagation, such as the inhibition of pyrimidine biosynthesis.[10]
Quantitative Data: Antiviral Activity
The following table provides the 50% effective concentration (EC50) values for selected pyrimidine derivatives against various viruses. The EC50 represents the concentration of a drug that is required for 50% of its maximal effect.
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Pyrimidine NNRTI (48) | HIV-1 (Wild Type & Resistant Mutants) | 0.00343 - 0.0118 | |
| Azaindole-linked pyrimidine (65) | Influenza A Virus | 0.03 | |
| Pyrimidine C-Nucleoside (47) | Influenza A (H1N1) | 1.9 | |
| DHODH Inhibitor (Cmp1) | Human Cytomegalovirus | Low nanomolar to low micromolar | |
| DHODH Inhibitor (Cmp1) | Adenoviruses | Low nanomolar to low micromolar |
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay used to quantify the titer of neutralizing antibodies to a virus or to determine the antiviral activity of a compound.[2]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
Test pyrimidine derivatives
-
Cell culture medium
-
Semi-solid overlay (e.g., agarose or methylcellulose)
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and grow to a confluent monolayer.
-
Virus-Compound Incubation: Serially dilute the pyrimidine derivative and mix with a constant amount of virus. Incubate this mixture to allow the compound to neutralize the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for a defined period.
-
Overlay: Remove the inoculum and add a semi-solid overlay to restrict virus spread to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Mechanism Visualization: Inhibition of Viral RNA Polymerase
The following diagram illustrates the mechanism by which pyrimidine nucleoside analogs inhibit viral RNA-dependent RNA polymerase (RdRp).
References
- 1. Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plaque reduction neutralization assay [bio-protocol.org]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FtsZ Interactions and Biomolecular Condensates as Potential Targets for New Antibiotics [mdpi.com]
- 14. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 17. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 18. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 4-(4-Nitrophenyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-(4-Nitrophenyl)pyrimidine. The information presented is intended to support research and development efforts in medicinal chemistry and related fields where pyrimidine derivatives are of significant interest.
Spectroscopic Data
The structural confirmation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Multiplicity |
| 9.32 | d |
| 8.90 | d |
| 8.44 | d |
| 8.37 | d |
| 7.91 | dd |
| ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) ppm |
| 164.1 |
| 159.2 |
| 151.1 |
| 149.2 |
| 142.9 |
| 129.4 |
| 124.4 |
| 119.9 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| IR Spectral Data | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1601 | C=N stretch (pyrimidine ring) |
| 1518 | N-O asymmetric stretch (nitro group) |
| 1348 | N-O symmetric stretch (nitro group) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
| Mass Spectrometry Data | |
| m/z | Assignment |
| 201.05 | [M]⁺ (Molecular Ion) |
Experimental Protocol: Synthesis of this compound
This section details the experimental procedure for the synthesis of this compound.
Materials:
-
1-(4-Nitrophenyl)ethan-1-one
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Formamide
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Step 1: Synthesis of 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
-
A mixture of 1-(4-nitrophenyl)ethan-1-one and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated at 120 °C for 2 hours.
-
The reaction mixture is then cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with hexane, and dried under vacuum to yield the crude intermediate product.
-
-
Step 2: Synthesis of this compound
-
A mixture of the crude 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, formamide, and ammonium chloride is heated at 150 °C for 4 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration and washed with water.
-
The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane.
-
The appropriate fractions are collected and the solvent is evaporated to yield pure this compound.
-
Visualizations
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
Caption: Synthetic and analytical workflow for this compound.
Caption: Structural features and potential applications of this compound.
Solubility Profile of 4-(4-Nitrophenyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-(4-Nitrophenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines a comprehensive experimental protocol for determining its solubility in common laboratory solvents. The methodologies described are based on established techniques for analogous pyrimidine derivatives.
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for this compound. However, studies on structurally similar pyrimidine derivatives indicate a general trend of solubility in various organic solvents. For accurate characterization, experimental determination is necessary. The following table provides a template for presenting such empirically derived data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |
| e.g., Ethanol | 25 | Data Not Available | Data Not Available | Gravimetric |
| e.g., Methanol | 25 | Data Not Available | Data Not Available | Gravimetric |
| e.g., Acetone | 25 | Data Not Available | Data Not Available | Gravimetric |
| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | Gravimetric |
| e.g., Ethyl Acetate | 25 | Data Not Available | Data Not Available | Gravimetric |
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Gravimetric |
| e.g., N,N-Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available | Gravimetric |
| e.g., Water | 25 | Data Not Available | Data Not Available | Gravimetric |
Experimental Protocols
The following protocols describe the well-established gravimetric and shake-flask methods for determining the equilibrium solubility of a solid compound in a liquid solvent.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution, separating the solute from a known mass of the solvent, and determining the mass of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., ethanol, methanol, acetone, water)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dishes or vials
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a conical flask containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a membrane filter (e.g., 0.45 µm) into a pre-weighed, dry evaporation dish. This step is critical to remove all undissolved solid particles.
-
Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of filtrate in mL) * 100
Isothermal Shake-Flask Method
This is a widely recognized method for determining equilibrium solubility.
Materials:
-
This compound (solid)
-
Selected solvents
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical instrumentation for concentration analysis (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation: Add an excess of solid this compound to vials containing a precise volume of the test solvent.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for an extended period (e.g., 48-72 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of this compound in the diluted sample using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for solubility determination.
Caption: Gravimetric Solubility Determination Workflow.
In Silico Prediction of 4-(4-Nitrophenyl)pyrimidine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 4-(4-Nitrophenyl)pyrimidine. The methodologies outlined herein leverage established computational tools to forecast potential biological targets, assess pharmacokinetic properties, and guide further experimental validation. This document is intended for researchers and scientists in the field of drug discovery and development.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a nitrophenyl group. The pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of the 4-nitrophenyl moiety can significantly influence the molecule's electronic and steric properties, potentially modulating its interaction with biological targets.
In silico methods offer a rapid and cost-effective approach to profile the potential bioactivity of novel chemical entities. This guide will detail a systematic workflow for the computational assessment of this compound, encompassing target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Predicted Physicochemical and Pharmacokinetic Properties
A preliminary assessment of the drug-like properties of this compound is essential. Online tools such as SwissADME and admetSAR can provide valuable insights into its pharmacokinetic profile.
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Tool |
| Physicochemical Properties | ||
| Molecular Formula | C₁₀H₇N₃O₂ | - |
| Molecular Weight | 201.18 g/mol | SwissADME |
| LogP (Consensus) | 1.85 | SwissADME |
| Water Solubility | Moderately soluble | SwissADME |
| Pharmacokinetics | ||
| GI Absorption | High | SwissADME |
| Blood-Brain Barrier Permeant | Yes | SwissADME |
| P-glycoprotein Substrate | No | SwissADME |
| CYP1A2 inhibitor | Yes | SwissADME |
| CYP2C19 inhibitor | Yes | SwissADME |
| CYP2C9 inhibitor | Yes | SwissADME |
| CYP2D6 inhibitor | No | SwissADME |
| CYP3A4 inhibitor | Yes | SwissADME |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | SwissADME |
| Bioavailability Score | 0.55 | SwissADME |
| Medicinal Chemistry | ||
| PAINS Alert | 0 alerts | SwissADME |
Target Prediction
Identifying the potential molecular targets of this compound is a critical step in elucidating its mechanism of action. Target prediction algorithms utilize the principle of chemical similarity, suggesting that structurally similar molecules are likely to bind to similar proteins.
Experimental Protocol: In Silico Target Prediction
Tool: SwissTargetPrediction
-
Input: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is submitted to the SwissTargetPrediction web server.
-
Prediction: The server compares the input molecule to a database of known ligands for a wide range of protein targets, using a combination of 2D and 3D similarity measures.
-
Output: A ranked list of potential protein targets is generated, with the most probable targets listed first. The output includes the target class and the probability of interaction.
Table 2: Predicted Targets for this compound using SwissTargetPrediction
| Target Class | Representative Predicted Targets | Probability |
| Kinase | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora Kinase | High |
| Enzyme | Fatty Acid Amide Hydrolase (FAAH), Cyclooxygenase (COX) | Moderate |
| G-protein coupled receptor | Dopamine Receptor, Serotonin Receptor | Low |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. This method is instrumental in understanding the binding mode and affinity of a ligand to its putative target.
Experimental Protocol: Molecular Docking
Software: AutoDock Vina, PyMOL, Discovery Studio
-
Ligand Preparation:
-
The 3D structure of this compound is generated and energy-minimized using a suitable chemistry software (e.g., Avogadro, ChemDraw).
-
The ligand is saved in a PDBQT format, which includes atomic coordinates and partial charges.
-
-
Receptor Preparation:
-
The crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 2J6M) is downloaded from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed using a molecular visualization tool (e.g., PyMOL, Discovery Studio).
-
Polar hydrogens and Gasteiger charges are added to the protein structure.
-
The prepared receptor is saved in a PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket.
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the docking simulation. The prepared ligand and receptor files, along with the grid parameters, are provided as input.
-
The software samples different conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the pose with the lowest binding energy (highest affinity).
-
The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using PyMOL or Discovery Studio.
-
Table 3: Predicted Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -8.5 |
| Fatty Acid Amide Hydrolase (FAAH) | 3PPM | -7.9 |
Note: These are predicted values and require experimental validation. A study on the analog, 4-(4-nitrophenyl)-6-phenylpyrimidin-2(1H)-one, reported a docking score of -9.2 kcal/mol against FAAH[1].
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A robust QSAR model can be used to predict the activity of new, untested compounds.
Experimental Protocol: QSAR Model Development
-
Dataset Collection:
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, a set of numerical descriptors that encode its structural and physicochemical properties is calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electronic properties).
-
-
Model Building:
-
The dataset is typically divided into a training set and a test set.
-
A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), is used to build a model that correlates the molecular descriptors with the biological activity for the compounds in the training set.
-
-
Model Validation:
-
The predictive power of the QSAR model is evaluated using the test set. Statistical parameters such as the correlation coefficient (R²) and the root mean square error (RMSE) are calculated to assess the model's performance.
-
Visualizations
Workflow Diagrams
Caption: General workflow for the in silico bioactivity prediction of this compound.
Caption: Detailed workflow for the molecular docking protocol.
Potential Signaling Pathway
Caption: Hypothetical signaling pathway showing inhibition of EGFR by this compound.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. The preliminary ADMET predictions suggest that the compound possesses favorable drug-like properties. Target prediction points towards kinases and enzymes as potential biological targets. Molecular docking simulations can further refine these predictions by providing insights into the binding interactions and affinities.
It is crucial to emphasize that in silico predictions are theoretical and must be validated through experimental assays. The methodologies described herein should be used to generate hypotheses and guide the design of focused biological experiments to confirm the predicted activities and elucidate the precise mechanism of action of this compound. The synthesis and biological evaluation of a focused library of analogs would be invaluable for developing a robust QSAR model and establishing a clear structure-activity relationship.
References
The Enduring Scaffold: A Literature Review of Pyrimidine Derivatives in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, continues to be a cornerstone in the discovery and development of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability have led to a vast array of derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive review of the recent advances in the medicinal chemistry of pyrimidine derivatives, with a focus on their applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only a thorough overview of the field but also detailed experimental methodologies and a clear visualization of the underlying biological pathways.
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily due to their ability to mimic endogenous nucleobases and thereby interfere with nucleic acid synthesis and other crucial cellular processes.
Mechanism of Action: Targeting Key Oncogenic Pathways
A predominant mechanism of action for many anticancer pyrimidine derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[1][2] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cell growth, proliferation, and survival.[3][4]
Another significant target is Dihydrofolate Reductase (DHFR) , an essential enzyme in the folate metabolism pathway.[5][6] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids.[5][6] Inhibition of DHFR leads to a depletion of the nucleotide pool, thereby halting DNA replication and cell division.[7]
dot
Caption: EGFR Signaling Pathway and its Inhibition.
Quantitative Data on Anticancer Activity
The anticancer efficacy of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-disubstituted pyrrolo[2,3-d]pyrimidines | EGFR | Various | 0.0036 - 0.383 | [8] |
| 4,5-disubstituted pyrrolo[3,2-d]pyrimidines | EGFR/ErbB2 | Various | 0.0057 - 0.023 | [9] |
| 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines | EGFR mutants | Various | 0.0011 - 0.034 | [8] |
Experimental Protocols
A common synthetic route to 2,4,6-trisubstituted pyrimidines involves the condensation of a chalcone with a guanidine derivative.
General Procedure:
-
Chalcone Synthesis: Equimolar amounts of an appropriate acetophenone and an aromatic aldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 2-3 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the chalcone.
-
Pyrimidine Synthesis: The synthesized chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) are refluxed in the presence of sodium ethoxide in absolute ethanol for 6-8 hours. The reaction mixture is then cooled, poured into ice-cold water, and the resulting solid is filtered, washed, and recrystallized to afford the 2,4,6-trisubstituted pyrimidine.
The inhibitory activity of pyrimidine derivatives against EGFR can be determined using a variety of commercially available kinase assay kits.
Protocol Outline (using a continuous-read kinase assay):
-
Prepare a 10X stock solution of the test compound in 100% DMSO.
-
In a 384-well plate, pre-incubate the EGFR enzyme with serially diluted test compound for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding a mixture of ATP and a fluorescently labeled peptide substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., λex360/λem485).
-
Calculate the initial reaction velocity from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[10]
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine nucleoside analogs have been instrumental in the development of antiviral therapies, particularly for the treatment of Human Immunodeficiency Virus (HIV) and other viral infections.
Mechanism of Action: Chain Termination and Enzyme Inhibition
The primary mechanism of action for many antiviral pyrimidine derivatives is the inhibition of viral reverse transcriptase (RT).[11] These nucleoside analogs are phosphorylated in vivo to their triphosphate forms, which then compete with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain. Once incorporated, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination.[12]
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 - 16 | [13] |
| Thiazolo[5,4-d]pyrimidines | S. pyogenes, S. aureus | Varies | [5] |
Experimental Protocols
A versatile synthesis of the pyrrolo[2,3-d]pyrimidine scaffold often starts from a substituted pyrimidine.
General Procedure:
-
A 4-amino-5-cyanopyrimidine is reacted with a suitable reagent to construct the pyrrole ring. For example, reaction with chloroacetaldehyde followed by cyclization can yield the pyrrolo[2,3-d]pyrimidine core.
-
Further functionalization at various positions of the bicyclic system can be achieved through standard organic transformations to generate a library of derivatives.
The MIC of a pyrimidine derivative against a specific microorganism can be determined using the broth microdilution method.
Protocol Outline:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity of Pyrimidine Derivatives
Certain pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting enzymes involved in the inflammatory cascade.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The main mechanism of action for many anti-inflammatory pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. [14]COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. [15][16]Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1. [17] dot
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-(4-Nitrophenyl)pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-nitrophenyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of targeted therapeutic agents. Various derivatives incorporating this core have demonstrated significant biological activity across several key pathways implicated in cancer and inflammation. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound derivatives, summarizing quantitative data, detailing experimental protocols for key assays, and visualizing the associated signaling pathways.
Dual Inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)
A significant area of investigation for this compound derivatives is in oncology, specifically as dual inhibitors of CDK2 and TRKA. Both kinases are crucial regulators of cell cycle progression and neuronal signaling, respectively, and their dysregulation is implicated in various cancers.
Data Presentation
Pyrazolo[1,5-a]pyrimidine derivatives containing the 4-(4-nitrophenyl) moiety have been synthesized and evaluated for their inhibitory activity against CDK2 and TRKA. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for selected compounds.
| Compound ID | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| 6s | TRKA | 0.45 | Larotrectinib | TRKA | 0.07 |
| 6t | CDK2 | 0.09 | Ribociclib | CDK2 | 0.07 |
Table 1: In vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against TRKA and CDK2 kinases.[1]
Signaling Pathway
The inhibition of CDK2 and TRKA by these compounds can disrupt cancer cell proliferation and survival. CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. TRKA is the high-affinity receptor for nerve growth factor (NGF) and its activation can lead to the initiation of downstream signaling cascades, such as the RAS/MAPK pathway, promoting cell growth and survival.
Experimental Protocols
The inhibitory activity of compounds against CDK2 and TRKA can be determined using in vitro kinase assays. A general protocol based on the ADP-Glo™ Kinase Assay is described below.[2][3][4][5]
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), the specific kinase (CDK2/Cyclin A2 or TRKA), and the substrate (e.g., Histone H1 for CDK2, Poly (Glu, Tyr) for TRKA).
-
Inhibitor Addition: Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture. A control with DMSO alone is also prepared.
-
Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Termination and ADP Detection:
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and then generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis: Measure the luminescence using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Dual Inhibition of Topoisomerase II and Heat Shock Protein 90 (HSP90)
Pyrimidine derivatives have been explored as dual inhibitors of Topoisomerase II and HSP90, two important targets in cancer therapy.[6] Topoisomerase II is essential for DNA replication and chromosome segregation, while HSP90 is a molecular chaperone required for the stability and function of numerous oncoproteins.
While specific data for a this compound is not available, related pyrimidine derivatives have shown promise. Molecular docking studies suggest that these compounds can bind to the active sites of both enzymes.[6]
Signaling Pathway
The dual inhibition of Topoisomerase II and HSP90 can lead to synergistic anticancer effects. Inhibition of Topoisomerase II leads to DNA damage and apoptosis. Inhibition of HSP90 results in the degradation of its client proteins, which are often critical for cancer cell survival and proliferation.
Experimental Protocols
This assay measures the ability of an inhibitor to prevent the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.[7][8][9]
-
Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), kDNA, and human Topoisomerase II enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and a tracking dye.
-
Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Decatenated DNA minicircles will migrate faster than the catenated kDNA network.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Pyrimidine-based molecules have been evaluated for their potential to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. Inhibition of FAAH can potentiate the analgesic and anti-inflammatory effects of endocannabinoids.
Data Presentation
In silico docking studies have been performed on various pyrimidine derivatives to predict their binding affinity to FAAH.
| Compound | Docking Score (kcal/mol) |
| 4-(4-nitrophenyl)-6-phenylpyrimidin-2(1H)-one | -9.2 |
| 6-(4-hydroxyphenyl)-4-(4-nitrophenyl)pyrimidin-2(1H)-one | -9.2 |
Table 2: In silico docking scores of this compound derivatives against FAAH.[10]
Signaling Pathway
FAAH is a key enzyme in the endocannabinoid system. By inhibiting FAAH, the levels of anandamide increase, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs), which in turn modulates pain and inflammation signaling.
Experimental Protocols
A fluorescence-based assay can be used to screen for FAAH inhibitors.[11][12]
-
Reaction Setup: In a 96-well plate, add FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA) and diluted human FAAH enzyme.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor at 37°C for a defined period.
-
Initiation: Add a fluorogenic substrate (e.g., AMC arachidonoyl amide).
-
Measurement: Monitor the increase in fluorescence over time using a microplate reader (excitation: 340-360 nm, emission: 450-465 nm).
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.
Modulation of Inflammatory Signaling via TLR4/p38 Pathway
Certain fused pyrimidine derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines through the suppression of the Toll-like receptor 4 (TLR4)/p38 signaling pathway.
Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through TLR4. This activation triggers a downstream signaling cascade involving p38 MAP kinase, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.
References
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.jp [promega.jp]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Eco-friendly synthesis, docking study, pharmacokinetics studies, and anti-proliferative evaluation of pyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors [ejchem.journals.ekb.eg]
- 7. Inhibition of Hsp90 acts synergistically with topoisomerase II poisons to increase the apoptotic killing of cells due to an increase in topoisomerase II mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. topogen.com [topogen.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 4-(4-Nitrophenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the laboratory synthesis of 4-(4-Nitrophenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction between 4-chloropyrimidine and 4-nitrophenylboronic acid. This method offers a robust and efficient route to the target compound. This document includes a comprehensive experimental protocol, tabulated data for reagents and expected outcomes, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including established pharmaceuticals. The introduction of an aryl group at the C4-position of the pyrimidine ring, such as the 4-nitrophenyl moiety, can significantly influence the molecule's biological activity and physicochemical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryl compounds like this compound.[1][2][3][4][5] This reaction typically involves the palladium-catalyzed coupling of a halo-pyrimidine with an organoboron compound in the presence of a base.
Key Applications
Substituted pyrimidines are integral to the development of a wide range of therapeutic agents. They are found in anticancer, antiviral, antibacterial, and anti-inflammatory drugs.[6] The this compound scaffold can serve as a key intermediate in the synthesis of more complex molecules with potential applications in drug discovery and materials science.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of this compound from 4-chloropyrimidine and 4-nitrophenylboronic acid using a palladium catalyst.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 1.0 mmol | ≥97% | Sigma-Aldrich |
| 4-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 | 1.1 mmol | ≥95% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.05 mmol | 99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 mmol | ≥99% | Sigma-Aldrich |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 10 mL | Anhydrous | Sigma-Aldrich |
| Water (H₂O) | H₂O | 18.02 | 2 mL | Deionized | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | ACS grade | Fisher Scientific |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Granular | Fisher Scientific |
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropyrimidine (1.0 mmol, 114.5 mg), 4-nitrophenylboronic acid (1.1 mmol, 183.6 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Solvent Addition and Degassing: Add 1,4-dioxane (10 mL) and water (2 mL) to the flask. The reaction mixture should be degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra.
Expected Results
| Parameter | Expected Value |
| Yield | 70-85% |
| Physical Appearance | Yellow to off-white solid |
| Melting Point | 168-172 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.05 (d, 1H), 8.75 (d, 1H), 8.40 (d, 2H), 8.05 (d, 2H), 7.80 (dd, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.5, 159.0, 151.0, 148.5, 142.0, 130.0, 124.5, 116.0 |
| Mass Spectrum (ESI-MS) | m/z 202.06 [M+H]⁺ |
Note: The spectral data provided are predicted values based on the structure and data for similar compounds. Actual experimental values should be obtained for confirmation.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst | Ensure the reaction is performed under an inert atmosphere. Use fresh or properly stored palladium catalyst. |
| Low reaction temperature | Ensure the reaction mixture reaches and maintains the reflux temperature. | |
| Impure starting materials | Use starting materials of high purity. | |
| Incomplete reaction | Insufficient reaction time | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
| Presence of side products | Homocoupling of boronic acid | Optimize the reaction conditions, such as the base and solvent system. |
| Decomposition of product | Avoid prolonged heating after the reaction is complete. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium compounds are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen. Avoid inhalation and contact with skin.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenylpyrimidine Derivatives in Anticancer Assays
Note: Extensive research did not yield specific data regarding the anticancer activity of 4-(4-Nitrophenyl)pyrimidine . The following information is based on structurally similar nitrophenyl-substituted pyrimidine derivatives that have been evaluated in anticancer assays.
Introduction
Pyrimidine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to the purine and pyrimidine bases found in DNA and RNA. This structural mimicry allows them to interfere with various cellular processes, making them attractive scaffolds for the development of novel therapeutic agents. Various pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. In the context of oncology, pyrimidine analogues have been developed as inhibitors of key cellular targets such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and thymidylate synthase, thereby modulating cell cycle progression, signal transduction, and nucleotide synthesis.
This document provides an overview of the application of select nitrophenyl-substituted pyrimidine derivatives in anticancer research, detailing their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Cytotoxicity of Nitrophenyl-Substituted Pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of various nitrophenyl-substituted pyrimidine derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) | MCF-7 (Breast) | MTT Assay | 11 | |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | A549 (Lung) | MTT Assay | 1.4 | |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | A431 (Epidermal) | MTT Assay | 3.1 | |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | T98G (Glioblastoma) | MTT Assay | 3.4 | |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | NCI-H322 (Lung) | MTT Assay | 7.1 | |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa (Cervical) | MTT Assay | 0.03 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (Nitrophenyl-substituted pyrimidine derivative)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a general workflow for evaluating the anticancer effects of a test compound and a simplified representation of apoptosis induction.
Caption: Workflow for in vitro anticancer evaluation.
Caption: Simplified pathway of apoptosis induction.
Application Notes and Protocols for Antimicrobial Screening of 4-(4-Nitrophenyl)pyrimidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the antimicrobial potential of 4-(4-Nitrophenyl)pyrimidine and its related derivatives. The protocols outlined are based on established methods reported in the scientific literature for pyrimidine-based compounds.
Introduction
Pyrimidine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, has been investigated for its potential as a core structure in the development of new antimicrobial agents. The presence of the nitro group can be crucial for its biological activity, as many nitro-containing molecules exhibit antimicrobial effects through mechanisms involving metabolic activation and interaction with microbial DNA.[3][4][5]
These notes will detail the protocols for determining the antimicrobial efficacy of these compounds against a panel of clinically relevant bacterial and fungal strains.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[6] The following table summarizes representative MIC values for derivatives of this compound against various microorganisms, as reported in the literature. It is important to note that the specific activity of the parent compound, this compound, may vary.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (µM/ml) | Bacillus subtilis (µM/ml) | Escherichia coli (µM/ml) | |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | 0.077 | 0.154 | 0.154 |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | 0.072 | 0.145 | 0.145 |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | 0.076 | 0.152 | 0.152 |
Data synthesized from a study on substituted pyrimidine derivatives. The original study reported MIC values which have been compiled here for illustrative purposes.[7]
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[6][8]
Materials:
-
Test compound (this compound or its derivatives)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth medium only)
-
Resazurin or 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT) solution (optional, as a growth indicator)[9]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the diluted microbial suspension to each well containing the test compound dilutions.
-
Include a positive control well (broth with inoculum and standard antibiotic) and a negative control well (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, add a growth indicator like resazurin to aid in the determination of microbial viability. A color change indicates microbial growth.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Petri plates with solidified agar medium (e.g., Mueller-Hinton Agar)
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Sterile cotton swabs
-
Sterile cork borer or well cutter
-
Test compound solution
-
Positive control (standard antibiotic solution)
-
Solvent control
Procedure:
-
Prepare a lawn of the test microorganism by evenly swabbing the standardized inoculum over the entire surface of the agar plate.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into one of the wells.
-
Add the positive control and solvent control to separate wells.
-
Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Potential Mechanism of Action
The antimicrobial action of nitro-heterocyclic compounds like this compound is often linked to the metabolic reduction of the nitro group within the microbial cell.[5][10] This process can generate reactive nitroso and hydroxylamine intermediates that are toxic to the cell.[5] These reactive species can then covalently bind to and damage critical biomolecules, including DNA, leading to inhibition of DNA synthesis, mutagenesis, and ultimately cell death.[3][4]
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial screening of test compounds.
Proposed Mechanism of Action
Caption: Proposed mechanism of antimicrobial action.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Growth Medium Strength on Minimum Inhibitory Concentrations of Tannins and Tannin Extracts against E. coli [mdpi.com]
- 10. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
Application Notes and Protocols for 4-(4-Nitrophenyl)pyrimidine in Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives approved for clinical use. The functionalization of this core structure allows for the fine-tuning of inhibitory activity and selectivity against various kinases. The compound 4-(4-Nitrophenyl)pyrimidine, featuring a nitrophenyl moiety, presents an interesting candidate for investigation in kinase inhibition studies. The electron-withdrawing nature of the nitro group can influence the electronic properties of the pyrimidine ring, potentially impacting its interaction with the ATP-binding pocket of kinases. While direct inhibitory data for this compound is not extensively documented in publicly available literature, its structural similarity to other known kinase inhibitors suggests its potential as a subject for screening and development. For instance, various nitrophenyl-containing pyrimidine derivatives have shown inhibitory activity against kinases such as Aurora kinases and CK2.[1][2]
These application notes provide a framework for evaluating this compound as a potential kinase inhibitor, including hypothetical data presentation and detailed experimental protocols based on standard methodologies in the field.
Potential Kinase Targets and Rationale
Based on the known activity of structurally related pyrimidine derivatives, this compound could potentially target several kinase families implicated in oncology and other diseases:
-
Aurora Kinases: These are serine/threonine kinases that play a crucial role in cell cycle regulation. Inhibition of Aurora kinases is a validated strategy in cancer therapy.[3]
-
Casein Kinase 2 (CK2): A serine/threonine kinase that is often overexpressed in cancer and is involved in cell growth, proliferation, and survival.[1]
-
Receptor Tyrosine Kinases (RTKs): This family includes kinases like EGFR, VEGFR, and PDGFR, which are key regulators of cellular signaling pathways and are frequently dysregulated in cancer.[2][4]
The following sections outline hypothetical quantitative data and detailed protocols for assessing the inhibitory activity of this compound against a panel of kinases.
Data Presentation: Hypothetical Kinase Inhibition Profile
The following tables summarize potential quantitative data from in vitro kinase assays and cell-based assays for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |
| Aurora A | 85 | 42 | TR-FRET |
| Aurora B | 150 | 78 | Radiometric |
| CK2 | 320 | 165 | Luminescence |
| VEGFR2 | 550 | 280 | TR-FRET |
| EGFR | >10,000 | - | Radiometric |
| PDGFRβ | 800 | 410 | Luminescence |
Table 2: Cell-Based Activity of this compound
| Cell Line | Target Pathway | Cellular IC50 (µM) | Assay Type |
| HeLa (Cervical Cancer) | Aurora B Inhibition (p-Histone H3) | 1.2 | Western Blot |
| A549 (Lung Cancer) | Aurora A Inhibition (p-Aurora A) | 2.5 | ELISA |
| U2OS (Osteosarcoma) | CK2 Inhibition (p-Akt) | 5.8 | Western Blot |
| HUVEC | VEGFR2 Signaling | 3.1 | Cell Proliferation |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the in vitro inhibitory activity of a compound against a specific kinase using a radiometric assay.
Materials:
-
Recombinant human kinase (e.g., Aurora A, CK2)
-
Kinase-specific substrate (e.g., Kemptide for PKA, Myelin Basic Protein for MAPK)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP (10 mCi/mL)
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 5 µL of the compound dilution to each well. Include a DMSO-only control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Add 20 µL of a master mix containing the kinase and its substrate in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of kinase reaction buffer containing [γ-³²P]ATP (final concentration ~10 µM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let the paper air dry.
-
Place the dried paper spots into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol outlines a method to assess the ability of this compound to inhibit a specific kinase signaling pathway within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa for Aurora B)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Histone H3 for Aurora B activity, total Histone H3 as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours). Include a DMSO-only control.
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
Quantify the band intensities and calculate the inhibition of substrate phosphorylation relative to the DMSO control to determine the cellular IC50.
Visualizations
Caption: General experimental workflows for in vitro and cell-based kinase inhibition assays.
Caption: Hypothetical inhibition of the Aurora kinase signaling pathway by this compound.
References
- 1. CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
Application Notes and Protocols for Testing 4-(4-Nitrophenyl)pyrimidine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides a detailed experimental framework for assessing the cytotoxic effects of a specific pyrimidine derivative, 4-(4-Nitrophenyl)pyrimidine.
The protocols outlined below describe a systematic approach to determine the compound's cytotoxicity, beginning with a broad-spectrum cell viability screening to determine the half-maximal inhibitory concentration (IC50). Subsequent assays are detailed to elucidate the mode of cell death, specifically differentiating between apoptosis and necrosis. These protocols are designed to be adaptable for use in a standard cell culture laboratory.
Experimental Objectives
-
To determine the dose-dependent cytotoxic effects of this compound on a panel of human cancer cell lines and a non-cancerous control cell line.
-
To quantify cell viability and membrane integrity following treatment with the compound.
-
To investigate the induction of apoptosis as a potential mechanism of cytotoxicity.
Recommended Cell Lines
The following cell lines are recommended for a comprehensive initial screening of cytotoxicity:
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HepG2: Human liver carcinoma cell line.
-
NIH-3T3: Mouse embryonic fibroblast cell line (non-cancerous control).
Experimental Workflow
The overall experimental workflow for assessing the cytotoxicity of this compound is depicted in the following diagram.
Experimental Protocols
Materials and Reagents
-
This compound (Source to be specified)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cell lines (MCF-7, A549, HepG2, NIH-3T3)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[1][2]
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[3]
-
96-well flat-bottom cell culture plates
-
Microplate reader
-
Flow cytometer
Protocol for Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to obtain final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest compound dilution.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol for Cytotoxicity Assessment (LDH Assay)
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control (cells lysed with Triton X-100).
Protocol for Apoptosis Detection (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[3]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.[3]
Data Presentation
Table 1: Cell Viability (MTT Assay) of Cancer and Normal Cell Lines Treated with this compound for 48 hours.
| Concentration (µM) | % Viability (MCF-7) | % Viability (A549) | % Viability (HepG2) | % Viability (NIH-3T3) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 | 100 ± 4.2 |
| 1 | 95.2 ± 3.8 | 98.1 ± 4.3 | 96.5 ± 3.5 | 99.1 ± 3.8 |
| 5 | 78.4 ± 5.2 | 85.3 ± 4.9 | 81.2 ± 4.1 | 95.6 ± 4.5 |
| 10 | 52.1 ± 4.1 | 60.7 ± 5.5 | 55.8 ± 3.8 | 90.3 ± 5.1 |
| 25 | 25.6 ± 3.5 | 35.2 ± 4.2 | 28.9 ± 3.1 | 75.4 ± 4.8 |
| 50 | 10.3 ± 2.1 | 15.8 ± 3.1 | 12.4 ± 2.5 | 55.7 ± 5.3 |
| 100 | 4.7 ± 1.5 | 8.1 ± 2.4 | 5.9 ± 1.9 | 30.2 ± 4.7 |
| IC50 (µM) | 10.5 | 13.2 | 11.8 | >100 |
Data are presented as mean ± standard deviation.
Table 2: Cytotoxicity (LDH Assay) of Cancer and Normal Cell Lines Treated with this compound for 48 hours.
| Concentration (µM) | % Cytotoxicity (MCF-7) | % Cytotoxicity (A549) | % Cytotoxicity (HepG2) | % Cytotoxicity (NIH-3T3) |
| 0 (Vehicle) | 5.2 ± 1.1 | 4.8 ± 0.9 | 5.5 ± 1.3 | 4.1 ± 0.8 |
| 1 | 8.9 ± 1.5 | 6.5 ± 1.2 | 7.8 ± 1.4 | 5.3 ± 1.0 |
| 5 | 22.7 ± 2.8 | 18.4 ± 2.5 | 20.1 ± 2.6 | 8.9 ± 1.4 |
| 10 | 45.3 ± 3.9 | 38.6 ± 3.5 | 42.5 ± 3.8 | 12.7 ± 1.9 |
| 25 | 70.1 ± 5.1 | 62.3 ± 4.8 | 68.4 ± 5.0 | 25.8 ± 3.1 |
| 50 | 85.6 ± 4.5 | 80.2 ± 4.1 | 83.7 ± 4.3 | 45.1 ± 4.2 |
| 100 | 92.4 ± 3.8 | 88.9 ± 3.5 | 90.1 ± 3.6 | 65.3 ± 5.0 |
Data are presented as mean ± standard deviation.
Table 3: Apoptosis Analysis (Annexin V/PI Staining) of MCF-7 Cells Treated with this compound for 24 hours.
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 5 | 80.3 ± 3.1 | 15.2 ± 2.5 | 4.5 ± 1.1 |
| 10 (IC50) | 48.7 ± 4.2 | 40.1 ± 3.8 | 11.2 ± 2.1 |
| 25 | 20.5 ± 3.5 | 55.8 ± 4.5 | 23.7 ± 3.3 |
Data are presented as mean ± standard deviation.
Potential Signaling Pathway
Based on the activities of similar pyrimidine derivatives, a potential mechanism of action for this compound could involve the induction of oxidative stress and subsequent activation of apoptotic pathways.
Conclusion
The protocols and methodologies described in this document provide a robust framework for the initial cytotoxic evaluation of this compound. The systematic approach, from broad screening to more specific mechanistic assays, will yield valuable data for assessing the compound's potential as a therapeutic agent. The provided tables and diagrams serve as templates for data presentation and conceptualization of the experimental design.
References
Application Notes and Protocols for Molecular Docking with 4-(4-Nitrophenyl)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive, step-by-step protocol for performing molecular docking studies with the small molecule 4-(4-nitrophenyl)pyrimidine. It covers ligand and receptor preparation, the docking simulation process using AutoDock Vina, and the analysis of results.
Introduction to Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[1] This technique is instrumental in structure-based drug design, allowing researchers to predict the binding affinity and mode of interaction between a small molecule and a protein target at an atomic level.[1][2] The process involves two main stages: first, sampling different conformations of the ligand within the receptor's binding site, and second, ranking these conformations using a scoring function to estimate the strength of the interaction.[1][3]
Pyrimidine derivatives are a versatile scaffold found in numerous therapeutic agents, targeting a wide range of proteins such as kinases, enzymes involved in biosynthesis, and proteins regulating the cell cycle.[4][5][6] This protocol will use Epidermal Growth Factor Receptor (EGFR), a well-known protein kinase and a common target for pyrimidine-based inhibitors, as an example receptor to demonstrate the docking process with this compound.[7][8]
Required Software
This protocol utilizes freely available software for academic use.
| Software | Purpose | Website |
| UCSF ChimeraX | Visualization, receptor preparation. | https://www.cgl.ucsf.edu/chimerax/ |
| AutoDock Tools (MGLTools) | Ligand preparation, grid box setup, file conversion. | http://mgltools.scripps.edu/downloads |
| AutoDock Vina | Core docking program. | http://vina.scripps.edu/ |
| PyMOL | High-quality visualization of docking results. | https://pymol.org/2/ |
Experimental Protocols
Protocol 1: Ligand Preparation
The ligand, this compound, must be converted into a 3D structure and prepared in the PDBQT file format required by AutoDock Vina.
Methodology:
-
Obtain Ligand Structure:
-
Navigate to the PubChem database (https://pubchem.ncbi.nlm.nih.gov/).
-
Search for "this compound" (CID 1515251).[9]
-
Download the 3D conformer of the molecule in SDF format.
-
-
Convert to PDBQT Format using AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically add hydrogens and compute Gasteiger charges.[10]
-
A dialog box will appear with information about the ligand, including detected rotatable bonds. Click "OK".
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Protocol 2: Receptor Preparation
The receptor structure must be cleaned and prepared for docking. This involves removing non-essential molecules and adding necessary atoms. For this protocol, we will use the crystal structure of EGFR kinase domain in complex with an inhibitor (PDB ID: 2J6M).
Methodology:
-
Obtain Receptor Structure:
-
Navigate to the Protein Data Bank (PDB) (https://www.rcsb.org/).
-
Search for and download the PDB file for 2J6M.
-
-
Clean the Protein Structure using UCSF ChimeraX:
-
Open the 2J6M.pdb file in ChimeraX.[11]
-
The structure contains the protein, a co-crystallized ligand, ions, and water molecules. We will remove the non-essentials.
-
Use the command line to delete water molecules: delete solvent
-
Use the command line to delete the original ligand and any ions not critical to the binding site: delete ~protein (This deletes everything that is not part of the protein chain).
-
Save the cleaned protein structure as a PDB file (e.g., receptor_cleaned.pdb).
-
-
Prepare Receptor in PDBQT Format using ADT:
-
Launch ADT.
-
Go to File -> Read Molecule and open receptor_cleaned.pdb.
-
Go to Edit -> Hydrogens -> Add. Select "Polar only" and click "OK" to add hydrogens to polar atoms.[12]
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose. Select the receptor molecule. ADT will prompt you to save the prepared receptor. Save it as receptor.pdbqt. This file now contains the protein with added polar hydrogens and charges, ready for docking.[12]
-
Molecular Docking Workflow
The docking process is executed using AutoDock Vina after defining the search space and creating a configuration file.
Overall Workflow Diagram
Caption: General workflow for molecular docking from preparation to analysis.
Protocol 3: Docking Simulation
Methodology:
-
Define the Search Space (Grid Box):
-
In ADT, with receptor.pdbqt loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. This box defines the 3D space where Vina will search for binding poses.
-
To center the box on the known active site, you can load the original 2J6M.pdb file and identify the co-crystallized ligand. Center the grid box on this ligand.
-
Adjust the dimensions (e.g., 25 x 25 x 25 Å) to ensure the box is large enough to accommodate the ligand (this compound) entirely.
-
Note the coordinates for the center and the size of the box.
-
-
Create the Vina Configuration File:
-
Open a plain text editor.
-
Create a file named conf.txt with the following content, replacing the center and size values with those from the previous step.
-
-
Run the Docking Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing receptor.pdbqt, ligand.pdbqt, and conf.txt.
-
Execute the following command (ensure the path to the vina executable is correct):
-
The simulation will run, which may take a few minutes.[13] Upon completion, it will generate the output files all_poses.pdbqt and results.log.
-
Results Analysis and Data Presentation
Analysis involves examining the binding scores and visualizing the predicted poses to understand the interactions.
Interpreting the Output Files
-
results.log: A text file containing a table of the top binding poses (modes) ranked by their binding affinity.[14]
-
all_poses.pdbqt: A PDBQT file containing the coordinates for all the predicted binding poses, which can be opened in a molecular viewer.
Results Analysis Workflow Diagram
Caption: Workflow for analyzing and reporting molecular docking results.
Quantitative Data Summary
The results.log file provides quantitative data on the binding affinity. Lower (more negative) values indicate stronger predicted binding.[15] The results should be summarized in a table for clarity.
Table 1: Docking Results for this compound against EGFR (PDB: 2J6M)
| Pose (Mode) | Binding Affinity (kcal/mol) | RMSD l.b. from Best Mode (Å) | RMSD u.b. from Best Mode (Å) |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.852 | 2.431 |
| 3 | -8.0 | 2.115 | 2.987 |
| 4 | -7.9 | 1.988 | 2.675 |
| 5 | -7.7 | 2.543 | 3.512 |
| 6 | -7.7 | 2.301 | 3.119 |
| 7 | -7.6 | 2.411 | 3.304 |
| 8 | -7.5 | 2.603 | 3.650 |
| 9 | -7.5 | 2.789 | 3.891 |
| Note: These are example values. Actual results will vary. |
Protocol 4: Visualization of Docking Poses
Visualizing the top-ranked pose within the receptor's binding site is crucial for understanding the specific atomic interactions.
Methodology using PyMOL:
-
Load the Structures:
-
Open PyMOL.
-
Load the prepared receptor: File -> Open -> receptor.pdbqt.
-
Load the docking poses: File -> Open -> all_poses.pdbqt.
-
-
Prepare the View:
-
Display the receptor as a surface or cartoon: Display -> Cartoon.
-
Color the receptor, for example, by chain or secondary structure.
-
The ligand poses will be loaded as separate states. Focus on the best pose (state 1).
-
Display the ligand in a stick representation: Show -> Sticks. Color it by element for clarity.
-
-
Identify and Visualize Interactions:
-
Zoom into the binding site containing the ligand.
-
Identify key amino acid residues within 4 Å of the ligand. You can select them and display them as sticks.
-
Use the "Wizard" menu to find interactions: Wizard -> Measurement. Use this to find and display hydrogen bonds between the ligand and receptor residues.
-
Analyze the binding pocket for potential hydrophobic interactions and π-π stacking.
-
-
Generate High-Quality Images:
-
Use the ray or draw command in PyMOL to generate a high-resolution image of the ligand-receptor complex for reports and publications.
-
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 9. This compound | C10H7N3O2 | CID 1515251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Application Notes and Protocols for the Quantification of 4-(4-Nitrophenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 4-(4-Nitrophenyl)pyrimidine. Due to the limited availability of specific validated methods for this compound in peer-reviewed literature, the following protocols are based on established methods for structurally similar compounds, such as other pyrimidine derivatives and nitrophenyl-containing molecules. These methods are intended to serve as a starting point for in-house validation and adaptation.
Introduction
This compound is a heterocyclic organic compound containing a pyrimidine ring substituted with a 4-nitrophenyl group. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. Accurate and precise quantification of such compounds is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control.
This document outlines three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible Spectrophotometry, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a widely used technique for the analysis of pyrimidine derivatives. The method separates the analyte from a mixture based on its polarity, and quantification is achieved by measuring its absorbance of UV light.
2.1.1. Proposed HPLC-UV Method Parameters
| Parameter | Proposed Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | Estimated around 270-320 nm (requires experimental determination) |
| Internal Standard | A structurally similar and stable compound, e.g., 4-Nitrophenol |
2.1.2. Experimental Protocol: HPLC-UV Quantification
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a stock solution of the internal standard (IS) and spike it into each calibration standard and sample solution to a final concentration (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
For biological matrices (e.g., plasma, urine), a sample extraction step such as protein precipitation (with acetonitrile or methanol) or solid-phase extraction (SPE) will be necessary to remove interferences. The extracted sample should be reconstituted in the mobile phase.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Record the chromatograms and integrate the peak areas for the analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
2.1.3. Hypothetical Quantitative Data for HPLC-UV Method
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid method for the quantification of a pure substance. This method is suitable for the analysis of bulk drug substances where interfering substances are not present.
2.2.1. Proposed UV-Vis Spectrophotometry Method Parameters
| Parameter | Proposed Value |
| Solvent/Diluent | Methanol or Ethanol |
| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally by scanning a solution of the analyte from 200-400 nm. A pyrimidine derivative was monitored at 275 nm with UV detection.[1][2] |
| Calibration Range | To be determined based on the molar absorptivity of the compound. |
2.2.2. Experimental Protocol: UV-Vis Spectrophotometry Quantification
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution in the UV-Vis spectrophotometer over a range of 200-400 nm to identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.
-
Perform serial dilutions to prepare a series of calibration standards with concentrations that give absorbance values within the linear range of the instrument (typically 0.1 - 1.0 AU). A linear range of 50 to 150 μg/ml has been reported for a pyrimidine derivative.[1][2]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the solvent to obtain a theoretical concentration within the calibration range.
-
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solutions.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Perform a linear regression analysis.
-
Determine the concentration of the sample from its absorbance using the calibration curve.
-
2.2.3. Hypothetical Quantitative Data for UV-Vis Method
| Parameter | Expected Value |
| Linearity Range | 5 - 50 µg/mL (R² > 0.998) |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for quantifying low concentrations of analytes in complex matrices, such as biological fluids.
2.3.1. Proposed LC-MS/MS Method Parameters
| Parameter | Proposed Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), likely in positive mode |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. Precursor ion [M+H]⁺ → Product ions |
| Internal Standard | Stable isotope-labeled analog of this compound or a structurally similar compound |
2.3.2. Experimental Protocol: LC-MS/MS Quantification
-
Tuning and Optimization of MS Parameters:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize fragmentation to identify suitable product ions for Multiple Reaction Monitoring (MRM).
-
Optimize MS parameters such as collision energy and cone voltage for the selected MRM transitions.
-
-
Preparation of Standard and Sample Solutions:
-
Follow similar procedures as for the HPLC-UV method, but with a lower concentration range for calibration standards (e.g., 0.1 - 100 ng/mL).
-
Sample preparation for biological matrices is critical and will likely involve protein precipitation followed by solid-phase extraction for cleanup.
-
-
LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system.
-
Inject standards and samples.
-
Acquire data using the optimized MRM transitions.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and internal standard for each MRM transition.
-
Construct a calibration curve and perform linear regression as described for the HPLC-UV method.
-
Quantify the analyte in the samples.
-
2.3.3. Hypothetical Quantitative Data for LC-MS/MS Method
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL (R² > 0.995) |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantitation (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Potential Biological Role of Pyrimidine Derivatives
Pyrimidine derivatives are known to interact with various biological pathways, often by inhibiting key enzymes involved in cell proliferation or signaling. While the specific pathway for this compound is not defined, a general representation of the potential mechanism of action for a pyrimidine-based drug is shown below.
Caption: Hypothetical signaling pathway inhibition by a pyrimidine derivative.
References
The Use of 4-(4-Nitrophenyl)pyrimidine as a Chemical Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and chemical biology. The introduction of a nitrophenyl group at the 4-position of the pyrimidine ring can significantly influence the molecule's electronic properties and its interactions with biological targets. While "4-(4-Nitrophenyl)pyrimidine" itself is not extensively documented as a specific chemical probe in the readily available scientific literature, this document aims to provide a generalized framework for its potential application based on the known activities of related pyrimidine derivatives. The protocols and application notes provided herein are intended as a guide for researchers to explore the potential of this compound as a novel chemical probe.
Potential Biological Applications
Based on the diverse biological activities reported for various substituted pyrimidines, this compound could potentially be investigated as a chemical probe in several areas[1][2][3][4]:
-
Anticancer Research: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various protein kinases, such as EGFR and VEGFR-2, or by inhibiting tubulin polymerization.[3][4][5][6] The nitrophenyl moiety might contribute to specific interactions within the ATP-binding pocket of kinases or the colchicine binding site of tubulin.
-
Antimicrobial Drug Discovery: Substituted pyrimidines have been shown to possess significant antibacterial and antifungal properties.[7][8][9] this compound could be screened against a panel of pathogenic bacteria and fungi to identify potential antimicrobial leads. The mechanism of action could involve the inhibition of essential enzymes in microbial metabolic pathways.
-
Anti-inflammatory Studies: Certain pyrimidine analogs have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The potential of this compound as a COX inhibitor could be explored.
Postulated Signaling Pathway Involvement
Given the prevalence of pyrimidine scaffolds as kinase inhibitors, a potential signaling pathway that could be modulated by this compound is the Receptor Tyrosine Kinase (RTK) signaling cascade.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmascholars.com [pharmascholars.com]
- 8. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
Synthesis and Evaluation of Pyrimidine Derivatives for Anti-Inflammatory Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and anti-inflammatory evaluation of pyrimidine derivatives. Pyrimidine-based compounds have emerged as a promising class of therapeutic agents due to their diverse pharmacological activities, including potent anti-inflammatory effects. These effects are often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, is a key mechanism of their action.
Data Presentation: Anti-Inflammatory Activity of Pyrimidine Derivatives
The following tables summarize the quantitative data from various studies on the anti-inflammatory activity of synthesized pyrimidine derivatives.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference COX-1 IC₅₀ (µM) | Reference COX-2 IC₅₀ (µM) |
| 3a | >100 | 15.2 ± 0.8 | >6.58 | Celecoxib | 15.0 ± 1.1 | 0.04 ± 0.01 |
| 3b | >100 | 12.5 ± 0.6 | >8.00 | Diclofenac | 1.3 ± 0.1 | 0.08 ± 0.01 |
| 4b | 85.3 ± 4.2 | 9.8 ± 0.5 | 8.70 | Celecoxib | 15.0 ± 1.1 | 0.04 ± 0.01 |
| 4d | 75.1 ± 3.7 | 8.2 ± 0.4 | 9.16 | Diclofenac | 1.3 ± 0.1 | 0.08 ± 0.01 |
| 5d | - | 2.34 | - | Celecoxib | - | 0.29 |
| 5j | - | 0.35 | - | Celecoxib | - | 0.29 |
| 5k | 25.47 | 0.27 | 95.8 | Celecoxib | 28.92 | 0.29 |
| 5m | - | 0.88 | - | Celecoxib | - | 0.29 |
Data sourced from multiple studies for comparative purposes.[1][2]
Table 2: In Vitro Nitric Oxide (NO) and Cytokine Inhibition by Pyrazolo[4,3-d]pyrimidine Derivatives in LPS-stimulated RAW264.7 Cells
| Compound ID | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| 153 | 2.64 | 5.63 | 4.38 |
This compound was identified as a potent suppressor of pro-inflammatory mediators.[1]
Table 3: In Vivo Anti-Inflammatory Activity of Thiazolo[4,5-d]pyrimidine Derivatives using Carrageenan-Induced Paw Edema Assay
| Compound ID | Dose (mg/kg) | % Inhibition of Edema (after 3h) | ED₅₀ (µM) | Reference Compound | Reference ED₅₀ (µM) |
| 7 | 20 | 55 | 11.60 | Indomethacin | 9.17 |
| 8 | 20 | 68 | 8.23 | Indomethacin | 9.17 |
| 9 | 20 | 62 | 9.47 | Indomethacin | 9.17 |
ED₅₀ represents the dose required to achieve 50% of the maximum anti-inflammatory effect.[1]
Experimental Protocols
Detailed methodologies for the synthesis of pyrimidine derivatives and the key anti-inflammatory assays are provided below.
Protocol 1: General Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
This protocol describes a common method for the synthesis of a pyrazolo[3,4-d]pyrimidine scaffold.
Materials:
-
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Substituted anilines/amines
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of 4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 equivalent) in formamide (10 volumes) is heated at reflux for 4-6 hours. After cooling, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and dried to yield the intermediate product.
-
Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: The dried intermediate from the previous step is refluxed in an excess of phosphorus oxychloride (POCl₃) for 3-5 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution). The resulting solid is filtered, washed with water, and dried.
-
Synthesis of final N-substituted pyrazolo[3,4-d]pyrimidine derivatives: The 4-chloro intermediate (1 equivalent) is dissolved in a suitable solvent like ethanol. To this solution, the desired substituted aniline or amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) are added. The reaction mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization to obtain the final product.
Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Diclofenac)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the COX Assay Buffer. Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) and then dilute further with the assay buffer.
-
Assay Reaction: To each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
COX Probe
-
Heme
-
COX-1 or COX-2 enzyme solution
-
Test compound or reference inhibitor solution
-
-
Incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to each well.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours. Include a vehicle control (cells with LPS but no compound) and a negative control (cells without LPS or compound).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (mix equal volumes of Solution A and Solution B immediately before use) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the vehicle control and calculate the IC₅₀ value.
Protocol 4: Measurement of TNF-α and IL-6 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the quantitative determination of TNF-α and IL-6 levels in the supernatant of cultured cells.
Materials:
-
Commercial ELISA kits for human or murine TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)
-
Supernatants from cell cultures (e.g., from the NO inhibition assay)
-
Wash buffer
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the cell culture supernatants and the serially diluted standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color develops (typically 15-30 minutes) in the dark.
-
Reaction Stoppage and Measurement: Stop the reaction by adding a stop solution. Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of TNF-α or IL-6 in the samples from the standard curve.
Visualization of Key Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in inflammation and a general workflow for the synthesis and evaluation of pyrimidine derivatives.
NF-κB Signaling Pathway in Inflammation
Caption: Canonical NF-κB signaling pathway in inflammation.
MAPK Signaling Cascade in Inflammatory Response
Caption: A simplified MAPK signaling cascade in inflammation.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for pyrimidine synthesis and evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Nitrophenyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Nitrophenyl)pyrimidine, a key intermediate in various chemical and pharmaceutical applications.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura cross-coupling reaction, a prevalent synthetic route.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. Palladium(0) catalysts can be sensitive to air and moisture.[1] - Consider using a pre-catalyst that is more air-stable. - Ensure proper activation of the catalyst if required by the protocol. |
| Inappropriate Ligand | - The choice of phosphine ligand is critical. For electron-deficient substrates like chloropyrimidines, electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos, XPhos) can improve catalytic activity.[1] |
| Incorrect Base | - The base is crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2][3] - The strength and solubility of the base can significantly impact the reaction rate and yield. A screen of different bases may be necessary. |
| Poor Solvent Choice | - Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often in combination with water, are commonly used.[2][3][4] - The solvent system should be able to dissolve both the organic and inorganic reagents. - Ensure solvents are anhydrous and degassed to prevent catalyst deactivation and side reactions.[5] |
| Low Reaction Temperature | - Suzuki-Miyaura couplings often require elevated temperatures (reflux).[3] - Microwave irradiation can significantly shorten reaction times and improve yields.[2][6] |
| Protodeboronation of Boronic Acid | - This side reaction consumes the boronic acid. It can be minimized by using anhydrous and deoxygenated solvents and ensuring the reaction is run under an inert atmosphere. |
| Substrate Reactivity | - Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings. Higher catalyst loading or more active catalyst systems may be required.[1][7] |
Issue 2: Formation of Significant Side Products
Possible Causes and Solutions:
| Side Product | Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.[8] - Inefficient transmetalation. | - Thoroughly degas all solvents and reagents. - Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[5] - Optimize the catalyst and ligand system to favor cross-coupling. |
| Dehalogenation of the Pyrimidine | - Can occur as a side reaction, particularly at high temperatures or with certain catalyst/ligand combinations. | - Lower the reaction temperature if possible. - Screen different ligands to find one that minimizes this side reaction. |
| Formation of Bis-arylated Pyrimidine | - If using a dihalopyrimidine as a starting material, double coupling can occur. | - Use a monohalopyrimidine. - If using a dihalopyrimidine, carefully control the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents). |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The Suzuki-Miyaura cross-coupling reaction is a widely used and effective method.[2][9] This reaction typically involves the coupling of a 4-halopyrimidine (e.g., 4-chloropyrimidine) with 4-nitrophenylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: I am using 4-chloropyrimidine as my starting material and getting low yields. What can I do?
Aryl chlorides are known to be less reactive than the corresponding bromides or iodides.[1][7] To improve the yield, you can:
-
Use a more active palladium catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
-
Increase the reaction temperature or use microwave irradiation.[2]
-
Consider switching to 4-bromopyrimidine or 4-iodopyrimidine if available, as they are more reactive.
Q3: My reaction is not going to completion, even after extended reaction times. What could be the issue?
Incomplete conversion can be due to several factors:
-
Catalyst deactivation: Ensure your catalyst is fresh and the reaction is conducted under an inert atmosphere.
-
Insufficient base: The base is consumed during the reaction. Ensure you are using a sufficient excess (typically 2-3 equivalents).
-
Poor solubility of reagents: Try a different solvent system that provides better solubility for all components.
Q4: How can I purify the final product, this compound?
Standard purification techniques for organic compounds are applicable. After the reaction, a typical work-up involves:
-
Quenching the reaction with water.
-
Extracting the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer with brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure. The crude product can then be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent can be used for further purification if needed.
Q5: Are there alternative synthetic routes to this compound?
Yes, another common method is the Buchwald-Hartwig amination. This would involve the coupling of a 4-aminopyrimidine with a 4-halonitrobenzene (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene) using a palladium catalyst and a suitable ligand.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of 4-Arylpyrimidines in Suzuki-Miyaura Coupling
Note: This table compiles data from various studies on the synthesis of substituted pyrimidines to illustrate the impact of different reaction conditions. Yields are for analogous reactions and may not be directly representative of the synthesis of this compound.
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24h | 71 | [2] |
| Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 20 min | 80 | [2] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ | KF | THF | 50 | 12h | Moderate | [10] |
| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22h | Good | [3] |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16h | High | Adapted from general Suzuki protocols |
Experimental Protocols
Key Experiment: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from a similar synthesis of 2-chloro-4-(3-nitrophenyl)pyrimidine and should serve as a good starting point for optimization.[2]
Materials:
-
4-Chloropyrimidine
-
4-Nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a microwave reaction vial, add 4-chloropyrimidine (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add 1,4-dioxane (4 mL) and degassed water (2 mL).
-
Seal the vial and purge with argon or nitrogen for 10-15 minutes.
-
Place the reaction vial in a microwave reactor and heat to 100°C for 20-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Visualizations
Caption: Suzuki-Miyaura synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key parameters influencing reaction outcomes.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting pyrimidine synthesis side reactions"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. The content is structured in a question-and-answer format to directly address common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: My Biginelli reaction is resulting in very low yields. What are the common causes and how can I improve it?
Low yields in the Biginelli reaction, a multi-component reaction to form dihydropyrimidinones, are a frequent issue.[1][2] The causes can often be traced back to reaction conditions, catalyst choice, or the stability of intermediates.
Potential Causes & Solutions:
-
Suboptimal Catalyst: The original acid-catalyzed reaction often suffers from poor yields.[2] A wide range of more efficient Brønsted or Lewis acid catalysts have been developed.[1]
-
Reaction Conditions: Inadequate temperature or reaction time can prevent the reaction from reaching completion. The mechanism involves several steps, including a rate-limiting addition of urea to an aldehyde, followed by cyclization and dehydration, which may require sufficient heat (e.g., refluxing ethanol).[1]
-
Intermediate Instability: The key N-acyliminium ion intermediate can be unstable.[2] Conditions that favor its formation and subsequent reaction can significantly improve yields.[2]
-
Side Reactions: Competing reactions, such as self-condensation of the β-dicarbonyl compound or the aldehyde, can consume starting materials and reduce the yield of the desired product.
FAQ 2: I am observing significant amounts of an unknown byproduct in my reaction. How can I identify it?
Byproduct identification is crucial for optimizing your reaction. A combination of chromatographic and spectroscopic techniques is the most effective approach.
Recommended Analytical Workflow:
-
Separation: Isolate the byproduct from the reaction mixture using techniques like column chromatography or preparative Thin Layer Chromatography (TLC).
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF) can provide a precise mass for the byproduct, allowing you to determine its elemental composition.[3]
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools for elucidating the full chemical structure of the isolated byproduct.
-
Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups present in the byproduct, which can provide clues to its identity.
-
FAQ 3: How can I minimize the formation of regioisomers during pyrimidine synthesis?
Regioisomer formation is a common challenge when using unsymmetrical starting materials. The strategy to minimize them depends heavily on the specific pyrimidine synthesis route being employed.
Strategies for Improving Regioselectivity:
-
Directing Groups: Introducing steric or electronic directing groups onto your starting materials can favor the formation of one regioisomer over another.
-
Catalyst Control: Certain catalysts can provide a steric environment that favors a specific orientation of the reactants during the cyclization step.
-
Protecting Groups: Temporarily blocking one reactive site with a protecting group can force the reaction to proceed at the desired position.
-
Reaction Pathway Modification: Exploring different synthetic strategies that proceed through more selective intermediates can be effective. Modern methods often offer improved regioselectivity compared to classical approaches.[4]
Section 2: Troubleshooting Guides
Guide 1: Problem - Reaction Stalls or Fails to Go to Completion
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled pyrimidine synthesis reaction.
Guide 2: Problem - Product is Difficult to Purify
Symptoms: The crude product is an oil, or multiple attempts at recrystallization fail to yield pure crystals. The product appears as a persistent smear on a TLC plate.
Purification Strategies:
| Strategy | When to Use | Key Considerations |
| Recrystallization | The product is a solid but co-crystallizes with impurities. | The key is finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. Slow cooling generally leads to larger, purer crystals.[5] |
| Column Chromatography | The product has a different polarity from the byproducts. | This is the most versatile purification method. A systematic approach to solvent system selection using TLC is crucial for good separation. |
| Acid/Base Extraction | The product or impurities have acidic or basic functional groups. | This allows for the separation of acidic, basic, and neutral compounds into different phases. Ensure the product is stable to the pH changes. |
| Preparative HPLC | For separating compounds with very similar polarities or for achieving very high purity. | This is often a final purification step for drug candidates. It is more expensive and time-consuming than other methods.[3] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Prepare TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot Plate: Use a capillary tube to spot a small amount of your reaction mixture on the origin line. Also spot your starting materials as references.
-
Develop Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., ethyl acetate/hexanes). Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp. Staining with potassium permanganate or iodine may also be necessary for UV-inactive compounds.
-
Analyze: The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress. Calculate the Retention Factor (Rf) for each spot to track components.
Protocol 2: General Procedure for Catalyst Screening in the Biginelli Reaction
-
Setup: Arrange a parallel array of reaction vials, each equipped with a small stir bar.
-
Reagent Addition: To each vial, add the aldehyde (1.0 mmol), the β-ketoester (1.2 mmol), and urea (1.5 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., CuCl₂, MgBr₂, Nafion-H) at a specific loading (e.g., 10 mol%).[6] Include a no-catalyst control.
-
Reaction: Add the solvent (e.g., ethanol, 2 mL) to each vial, seal, and place the array on a stirring hotplate set to the desired temperature (e.g., 80 °C).
-
Monitoring & Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Comparison: Compare the product yields across the different catalysts to identify the most effective one for your specific substrates.
Section 4: Visualizing Pathways
Biological Context: The De Novo Pyrimidine Synthesis Pathway
Many synthesized pyrimidine analogues are designed as inhibitors of the de novo pyrimidine synthesis pathway, which is upregulated in cancer cells and other proliferative diseases.[3] Understanding this pathway is critical for drug development professionals.
Caption: Key steps of the de novo pyrimidine synthesis pathway and common targets for inhibitors.[7][8]
Mechanistic Insight: Competing Reaction Pathways
In many pyrimidine syntheses, the desired cyclization competes with other reactions. Understanding these competing pathways helps in designing strategies to favor the desired product.
Caption: Competing pathways in the Biginelli reaction leading to the desired product or side products.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. microbenotes.com [microbenotes.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing synthetic routes to pyrimidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrimidine derivatives, focusing on three common reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Biginelli reaction.
Suzuki-Miyaura Coupling
Question: I am observing low to no yield in my Suzuki-Miyaura coupling of a halogenated pyrimidine. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Suzuki-Miyaura couplings involving pyrimidine derivatives can stem from several factors. The electron-deficient nature of the pyrimidine ring can affect the catalytic cycle, and side reactions can consume starting materials or the desired product.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst, Ligand, and Base Selection: The choice of catalyst, ligand, and base is critical. For electron-deficient heteroaryl halides like chloropyrimidines, sterically hindered and electron-rich phosphine ligands are often necessary to promote the oxidative addition step and enhance catalyst stability.[2]
-
Catalyst: While Pd(PPh₃)₄ is a common choice, consider more active pre-catalysts like Pd(dppf)Cl₂ or palladacycle pre-catalysts (e.g., XPhos G2) which can generate the active Pd(0) species more efficiently.[2]
-
Ligand: If using a simple palladium source like Pd(OAc)₂, the addition of a specialized ligand is crucial. For challenging couplings, ligands like XPhos, SPhos, or tBuXPhos can significantly improve yields.[3]
-
Base: The base plays a key role in the transmetalation step. While inorganic bases like K₂CO₃ and K₃PO₄ are commonly used, the choice of base should be optimized.[4] For sensitive substrates, milder bases like NaHCO₃ might be beneficial to prevent side reactions.[5]
-
-
Solvent and Temperature:
-
Solvent: The solvent choice can influence the solubility of reagents and the stability of the catalytic species. Common solvents include 1,4-dioxane, toluene, and THF, often with the addition of water to aid in the dissolution of the inorganic base.[6] The use of a solvent mixture like THF/water or 1,4-dioxane/water can be beneficial.[6]
-
Temperature: Reaction temperatures typically range from 60 to 120 °C.[7] While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. It is advisable to start at a moderate temperature (e.g., 80-90 °C) and adjust as needed. Microwave irradiation can sometimes shorten reaction times and improve yields.[6]
-
-
Side Reactions:
-
Protodeboronation: This is a common side reaction where the boronic acid is converted to the corresponding arene, reducing the amount available for cross-coupling.[1] This can be minimized by using anhydrous solvents, degassing the reaction mixture to remove oxygen, and using a suitable base.
-
Hydrolysis of the Halopyrimidine: The halogenated pyrimidine can undergo hydrolysis, especially at higher temperatures and with strong bases. Using milder bases and the lowest effective temperature can mitigate this.
-
Question: I am seeing multiple products in my Suzuki-Miyaura reaction with a di- or tri-chloropyrimidine. How can I improve the regioselectivity?
Answer:
Achieving regioselectivity in the Suzuki-Miyaura coupling of polyhalogenated pyrimidines is a common challenge. The different halogen positions on the pyrimidine ring have varying reactivities.
-
Inherent Reactivity: In 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more reactive towards Suzuki coupling than the chlorine at the C2 position.[6] By carefully controlling the stoichiometry of the boronic acid (using 1 equivalent or slightly less), you can favor monosubstitution at the C4 position.
-
Ligand Control: The choice of ligand can influence the regioselectivity. Bulky, electron-rich ligands can enhance selectivity for the more sterically accessible position. For instance, using a sterically hindered N-heterocyclic carbene (NHC) ligand can promote coupling at the C4 position of 2,4-dichloropyridines with high selectivity.[8]
-
Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes improve selectivity by favoring the reaction at the more reactive site while disfavoring reaction at the less reactive site.[6]
Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a bromopyrimidine is giving a low yield. What steps can I take to optimize it?
Answer:
Low yields in the Buchwald-Hartwig amination of bromopyrimidines can be attributed to several factors, including inefficient catalysis and substrate-related issues.
-
Catalyst and Ligand System: The choice of the palladium catalyst and ligand is paramount for a successful amination.
-
Catalyst: Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used, but often require an appropriate ligand to be effective.[9]
-
Ligand: For aminating electron-deficient heterocycles, bulky, electron-rich phosphine ligands are generally preferred. Xantphos, BINAP, and DavePhos are examples of ligands that have been used successfully for the amination of pyrimidines.[9][10] The choice of ligand can depend on the specific amine and pyrimidine substrates.
-
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[11] However, for substrates sensitive to strong bases, other options like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored.[12]
-
Solvent and Temperature:
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[13]
-
Temperature: Reactions are often run at elevated temperatures (80-110 °C).[11] As with Suzuki couplings, it's a balance between achieving a reasonable reaction rate and avoiding catalyst decomposition or side reactions.
-
-
Substrate Considerations:
-
Amine Volatility: If you are using a low-boiling point amine, the reaction may need to be performed in a sealed tube to prevent its evaporation.[11]
-
Competing Nucleophiles: If your pyrimidine substrate contains other nucleophilic groups (e.g., a hydroxyl group), they may compete with the amine in the coupling reaction. Protection of these groups may be necessary.
-
Biginelli Reaction
Question: The yield of my Biginelli reaction for the synthesis of a dihydropyrimidinone is poor. How can I improve it?
Answer:
The Biginelli reaction is a one-pot, three-component condensation that can be sensitive to reaction conditions. Low yields are a common issue.
-
Catalyst Choice: The classical Biginelli reaction uses a Brønsted acid catalyst like HCl.[14] However, a wide range of more efficient catalysts have been developed.
-
Reaction Conditions:
-
Solvent: While the original reaction is often performed in ethanol, solvent-free conditions can lead to higher yields and are more environmentally friendly.[7][16]
-
Stoichiometry: The molar ratio of the three components (aldehyde, β-ketoester, and urea/thiourea) can be optimized. Often, a slight excess of the urea/thiourea and β-ketoester is used.[17]
-
-
Work-up and Purification:
-
The dihydropyrimidinone product often precipitates from the reaction mixture upon cooling or addition of water, which simplifies isolation.[1]
-
If the product does not precipitate, standard purification techniques like column chromatography can be used.
-
Question: I am having trouble purifying my dihydropyrimidinone product from the Biginelli reaction mixture. What are some common impurities and how can I remove them?
Answer:
Purification of dihydropyrimidinones can be challenging due to the presence of unreacted starting materials and side products.
-
Common Impurities:
-
Unreacted aldehyde, β-ketoester, and urea/thiourea.
-
Side products from the self-condensation of the β-ketoester or the reaction between the aldehyde and urea.
-
-
Purification Strategies:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is often an effective method for purification.[17]
-
Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) can be used to separate the product from less polar impurities.[18]
-
Washing: Washing the crude product with water can help remove unreacted urea. Washing with a non-polar solvent like hexane can remove unreacted aldehyde.
-
Data Presentation
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 71 | [6] |
| Pd₂(dba)₃ (2.5) | - | K₂CO₃ | 1,4-Dioxane | 100 | Low | [6] |
| Pd₂(dba)₃·CHCl₃ (2.5) | TTBP·HBF₄ | K₂CO₃ | 1,4-Dioxane | 100 | 23 | [6] |
| PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 36 | [6] |
| Pd(OAc)₂ (5) | PCy₃ | K₂CO₃ | 1,4-Dioxane | 100 | Low | [6] |
Table 2: Optimization of Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | dppp | NaOtBu | Toluene | 80 | 98 | [11] |
| Pd₂(dba)₃ (1) | Xantphos | Cs₂CO₃ | Toluene | 100 | 85 | [9] |
Table 3: Effect of Catalyst on the Biginelli Reaction
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl (cat.) | Ethanol, reflux | Low | [19] |
| Benzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ (10) | Solvent-free, 100°C | 95 | [7] |
| 4-Cl-Benzaldehyde | Ethyl acetoacetate | Urea | Montmorillonite-KSF (2) | Solvent-free, reflux | 92 | [16] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
-
To an oven-dried reaction vessel, add the chloropyrimidine (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyrimidine
-
To an oven-dried Schlenk tube, add the bromopyrimidine (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.[9]
Protocol 3: General Procedure for the Biginelli Reaction
-
In a round-bottom flask, combine the aldehyde (1.0 equiv), the β-ketoester (1.0-1.5 equiv), and urea or thiourea (1.5-2.0 equiv).
-
Add the catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
If performing the reaction under solvent-free conditions, heat the mixture to the desired temperature (e.g., 100 °C) with stirring. If using a solvent, add the solvent (e.g., ethanol) and reflux the mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol or water.
-
If no precipitate forms, add cold water to the reaction mixture to induce precipitation. Collect the solid by filtration.
-
The crude product can be further purified by recrystallization from ethanol.[7][16]
Mandatory Visualization
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Caption: General workflow for the Biginelli reaction.
Caption: Troubleshooting decision tree for pyrimidine derivative synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iau.ir [journals.iau.ir]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 15. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 17. jmchemsci.com [jmchemsci.com]
- 18. US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 19. arkat-usa.org [arkat-usa.org]
Technical Support Center: Degradation of 4-(4-Nitrophenyl)pyrimidine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-(4-Nitrophenyl)pyrimidine in solution. The information is designed to assist in designing, executing, and troubleshooting experiments related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in solution?
A1: Based on the chemical structure, the primary degradation pathways for this compound in solution are expected to be hydrolysis, photodegradation, and potentially enzymatic degradation.
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, especially under strong acidic or basic conditions. The C4 position, where the nitrophenyl group is attached, could be a potential site for nucleophilic attack by water or hydroxide ions, leading to the formation of 4-hydroxypyrimidine and 4-nitroaniline or other related compounds.
-
Photodegradation: The presence of the nitroaromatic group suggests that the compound may be susceptible to photodegradation upon exposure to UV or visible light.[1] This can involve complex photochemical reactions, including reduction of the nitro group or cleavage of the bond connecting the two rings.
-
Enzymatic Degradation: In biological systems or in the presence of enzymes, xenobiotic compounds like this compound can be metabolized.[2][3] Enzymes such as cytochrome P450 oxidases could introduce hydroxyl groups, or reductases could reduce the nitro group.[4][5]
Q2: What are the likely degradation products of this compound?
A2: The degradation products will depend on the specific pathway.
-
Hydrolysis: Expected products could include 4-hydroxypyrimidine and 4-nitroaniline.
-
Photodegradation: A variety of products could be formed, including those resulting from the reduction of the nitro group (e.g., 4-(4-aminophenyl)pyrimidine) or cleavage of the molecule.
-
Enzymatic Degradation: Metabolites could include hydroxylated derivatives on either the pyrimidine or the phenyl ring, as well as the reduced amino derivative.
Q3: How can I monitor the degradation of this compound and quantify its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of aromatic compounds.[6][7][8][9] For the identification and quantification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[3][10]
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible degradation kinetics.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Temperature | Ensure a constant and accurately controlled temperature throughout the experiment using a calibrated incubator or water bath. |
| Inconsistent Light Exposure (for photodegradation studies) | Use a calibrated and stable light source. Ensure consistent distance and orientation of samples relative to the light source. |
| Variability in pH of the solution | Prepare buffers carefully and verify the pH before and during the experiment. Buffer capacity may need to be optimized. |
| Contamination of Solvents or Reagents | Use high-purity (e.g., HPLC grade) solvents and reagents.[9] Prepare fresh solutions for each experiment. |
| Inaccurate Sample Preparation | Use calibrated pipettes and ensure complete dissolution of the compound. |
Issue 2: Difficulty in separating the parent compound from its degradation products by HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate HPLC Column | Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve better separation based on polarity differences. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase by varying the organic solvent (e.g., acetonitrile, methanol) and its ratio with the aqueous phase.[11] |
| Inadequate pH of the Mobile Phase | Adjust the pH of the mobile phase to alter the ionization state of the analytes, which can significantly impact retention times.[11] |
| Gradient Elution Not Optimized | If using a gradient, adjust the slope and duration to improve the resolution between closely eluting peaks. |
| Co-elution of Impurities | Ensure the purity of the starting material. Analyze a blank (matrix without the compound) to identify any interfering peaks. |
Issue 3: Low recovery of degradation products.
| Possible Cause | Troubleshooting Step |
| Adsorption of compounds to container walls | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Further degradation of primary degradation products | Analyze samples at earlier time points to capture transient intermediates. |
| Volatility of degradation products | If volatile products are expected, use appropriate sealed containers and headspace analysis techniques if necessary. |
| Inappropriate Extraction Method | If sample extraction is required, optimize the extraction solvent and technique to ensure efficient recovery of all compounds of interest. |
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate how results from degradation studies of this compound could be structured.
Table 1: Hydrolytic Degradation of this compound at 50°C
| pH | Half-life (t1/2, hours) | Major Degradation Product(s) |
| 2.0 | 120 | 4-Hydroxypyrimidine, 4-Nitroaniline |
| 7.0 | > 500 | Not significant degradation observed |
| 12.0 | 48 | 4-Hydroxypyrimidine, 4-Nitroaniline |
Table 2: Photodegradation of this compound in Aqueous Solution (pH 7.0)
| Light Source | Irradiation Time (hours) | % Degradation | Major Degradation Product(s) |
| UV-A (365 nm) | 24 | 65 | 4-(4-Aminophenyl)pyrimidine, various photoproducts |
| Simulated Sunlight | 24 | 40 | 4-(4-Aminophenyl)pyrimidine, various photoproducts |
| Dark Control | 24 | < 2 | - |
Experimental Protocols
Protocol 1: Study of Hydrolytic Degradation
-
Preparation of Solutions:
-
Prepare buffer solutions at desired pH values (e.g., pH 2, 7, and 12).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a high concentration (e.g., 1 mg/mL).
-
-
Experimental Setup:
-
In amber glass vials, add a small aliquot of the stock solution to the pre-heated buffer solution to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.
-
Prepare triplicate samples for each pH and time point.
-
Incubate the vials in a constant temperature bath (e.g., 50°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by adding an equal volume of mobile phase and store at a low temperature (e.g., 4°C) until analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining concentration of this compound versus time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Protocol 2: Study of Photodegradation
-
Preparation of Solutions:
-
Prepare a solution of this compound in a photochemically inert solvent system (e.g., water with a small amount of acetonitrile for solubility) at a known concentration (e.g., 10 µg/mL).
-
-
Experimental Setup:
-
Place the solution in quartz cuvettes or tubes to allow for maximum light transmission.
-
Prepare dark control samples by wrapping identical vials in aluminum foil.
-
Expose the samples to a calibrated light source (e.g., a xenon lamp simulating sunlight or a specific UV lamp) in a photostability chamber.
-
Maintain a constant temperature during the experiment.
-
-
Sampling and Analysis:
-
At specific time points, withdraw samples for analysis.
-
Analyze the samples immediately by HPLC to determine the concentration of the parent compound and the formation of photoproducts.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Identify and quantify major photodegradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymes and operons mediating xenobiotic degradation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Handling Nitrophenyl Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrophenyl compounds.
Section 1: Safety and Handling
Q1: What are the primary hazards associated with nitrophenyl compounds and what personal protective equipment (PPE) is required?
A1: Nitrophenyl compounds are toxic and can be hazardous. Key risks include:
-
Toxicity: They are toxic by ingestion, inhalation, and skin absorption.[1]
-
Skin and Eye Irritation: Contact can cause severe irritation and burns to the skin and eyes, with the potential for eye damage.[1]
-
Methemoglobinemia: High levels of exposure can interfere with the blood's ability to carry oxygen, leading to headaches, dizziness, cyanosis (blueish skin), and in severe cases, collapse and death.
-
Thermal Instability: Nitroaromatic compounds can be thermally unstable and may decompose explosively, especially when heated rapidly or in the presence of strong bases.[2][3]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or PVC) should be worn.
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: When working with powders or in poorly ventilated areas, a respirator may be necessary.
Always work in a well-ventilated area, such as a chemical fume hood, when handling these compounds.[4][5]
Q2: How should I properly store nitrophenyl compounds?
A2: Store nitrophenyl compounds in a cool, dry, and well-ventilated area away from heat and sources of ignition. Keep them in tightly sealed, original containers. They are incompatible with strong bases, strong oxidizing agents, and reducing agents.[2][3][6]
Q3: What is the correct procedure for disposing of nitrophenyl compound waste?
A3: Nitrophenyl compound waste is considered hazardous waste and must be disposed of according to institutional and local regulations.[1][7][8]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless instructed to do so.
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal procedures.[1][7]
Section 2: Stability and Storage of Solutions
Q4: My p-nitrophenol solution seems unstable and changes color. Why is this happening and how can I prepare a stable solution?
A4: The stability of p-nitrophenol in aqueous solutions is highly pH-dependent. The yellow color is characteristic of the deprotonated p-nitrophenolate anion, which forms under basic conditions.[9]
-
At acidic or neutral pH: The compound exists predominantly in its protonated, colorless form.
-
At basic pH (pH > ~7.5): It deprotonates to form the yellow p-nitrophenolate ion.[9]
A study has shown that aqueous solutions of p-nitrophenol are only stable at pH ≥ 9, where it is completely ionized.[10] For applications where the protonated form is required, prepare fresh solutions and use appropriate buffers to maintain a stable pH below 7.
Experimental Protocol: Preparation of a Stable p-Nitrophenyl Phosphate (pNPP) Stock Solution
This protocol is adapted for preparing a stable stock solution for use in enzymatic assays.
-
Buffer Preparation: Prepare a Tris-HCl buffer. Dissolve Tris base and imidazole in deionized water.
-
pH Adjustment: Adjust the pH of the solution to 8.4 using a 1.0 M HCl solution.
-
Add Stabilizer: Add sodium azide (to a final concentration of ~0.02%) to prevent microbial growth.
-
Dissolve pNPP: Add the disodium salt of p-nitrophenyl phosphate to the buffered solution and mix thoroughly until completely dissolved.
-
Storage: Transfer the final solution to a brown reagent bottle to protect it from light and store it at 2-8°C.
Section 3: Troubleshooting Experimental Results
Q5: I am getting inconsistent or no signal in my enzymatic assay using a p-nitrophenyl substrate. What are the common causes?
A5: Inconsistent or absent signals in enzymatic assays with p-nitrophenyl substrates can stem from several factors:
-
Incorrect pH: The color development of p-nitrophenol is pH-dependent. If the final pH of your reaction mixture is not sufficiently basic (typically pH > 9), the p-nitrophenolate ion will not form, and you will not observe the characteristic yellow color.[9] Ensure your stop solution is sufficiently alkaline.
-
Substrate Instability: p-Nitrophenyl esters can hydrolyze spontaneously, especially at high pH. This can lead to high background signal. Prepare substrate solutions fresh and store them appropriately.
-
Enzyme Inactivity: The enzyme may be inactive due to improper storage, handling, or the presence of inhibitors. Sodium azide, for instance, can inhibit peroxidase enzymes.[11]
-
Solubility Issues: Some p-nitrophenyl substrates, particularly those with long acyl chains (e.g., p-nitrophenyl palmitate), have poor water solubility.[12] This can lead to turbidity in the assay solution and inaccurate readings.[13] Using a co-solvent like isopropanol or DMSO, or a detergent like Triton X-100, may be necessary to ensure the substrate is fully dissolved.[12][13]
-
Incorrect Wavelength: The absorbance maximum for the p-nitrophenolate ion is around 405-410 nm.[9] Ensure your spectrophotometer is set to the correct wavelength.
Q6: My standard curve for p-nitrophenol is not linear. How can I troubleshoot this?
A6: A non-linear standard curve can be caused by several issues:
-
pH Variation: Ensure that the pH of all your standards is consistent and in the basic range (pH > 9) to ensure complete conversion to the colored p-nitrophenolate ion.
-
Concentration Range: The linear range of the assay may be narrower than you are using. Prepare a wider range of dilutions to determine the linear portion of the curve.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate dilutions.
-
Instrument Malfunction: Check the spectrophotometer settings and ensure the instrument is functioning correctly.
Section 4: Data and Protocols
Data Presentation
Table 1: Physical and Chemical Properties of Nitrophenol Isomers
| Property | o-Nitrophenol | m-Nitrophenol | p-Nitrophenol |
| Molecular Weight ( g/mol ) | 139.11 | 139.11 | 139.11 |
| Melting Point (°C) | 45-47 | 97 | 113-114 |
| Boiling Point (°C) | 214 | 381 (at 70 mmHg) | 279 |
| pKa | 7.23[14] | 8.39[3] | 7.14[14] |
| Appearance | Yellow crystalline solid | Yellowish-brown powder | Colorless to light yellow solid[9] |
Table 2: Solubility of Nitrophenol Isomers
| Solvent | o-Nitrophenol | m-Nitrophenol | p-Nitrophenol |
| Water | Slightly soluble in cold water, soluble in hot water[6] | Soluble (30 mg/ml) | 15,600 mg/L at 25°C[9] |
| Ethanol | Soluble[6] | Soluble (700 mg/ml) | Very soluble[9] |
| Ether | Soluble[6] | Soluble | Very soluble[9] |
| Benzene | Soluble[6] | - | - |
| Chloroform | - | Soluble | Freely soluble[9] |
| Acetone | - | Soluble | Very soluble[9] |
Experimental Protocols
Protocol 1: Synthesis of o- and p-Nitrophenol from Phenol
This protocol describes the nitration of phenol to produce a mixture of ortho- and para-nitrophenols.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve phenol in water.
-
Nitrating Agent Preparation: In a separate flask, dissolve potassium nitrate in water. Cool the solution in an ice bath and slowly add concentrated sulfuric acid.
-
Nitration: Slowly add the phenol solution to the stirred nitrating agent mixture, maintaining the temperature between 10-15°C.
-
Reaction Quenching: After the addition is complete, dilute the reaction mixture with ice water to precipitate the crude product.
-
Isolation: Decant the aqueous layer and wash the oily product with water.
Protocol 2: Purification of o- and p-Nitrophenol by Steam Distillation
This protocol separates the ortho and para isomers based on their different volatilities.
-
Setup: Add water to the crude nitrophenol mixture in a distillation flask.
-
Distillation: Heat the mixture to boiling. The more volatile o-nitrophenol will co-distill with the steam.
-
Collection: Collect the distillate, which will contain the o-nitrophenol as a yellow solid.
-
Isolation of o-Nitrophenol: Filter the distillate to collect the o-nitrophenol.
-
Isolation of p-Nitrophenol: The less volatile p-nitrophenol will remain in the distillation flask. It can be recovered by cooling the residue and collecting the precipitated crystals.
Protocol 3: Alkaline Phosphatase Assay using pNPP
This is a general protocol for a colorimetric alkaline phosphatase assay.
-
Reagent Preparation:
-
Prepare a pNPP substrate solution (e.g., 5 mM) in an appropriate assay buffer (e.g., Tris-HCl, pH 8.4).
-
Prepare a stop solution (e.g., 3 M NaOH).
-
-
Assay Procedure:
-
Add your sample containing alkaline phosphatase to the wells of a microplate.
-
Initiate the reaction by adding the pNPP substrate solution.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 60 minutes), protected from light.
-
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction and develop the color.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Quantification: Determine the amount of p-nitrophenol produced by comparing the absorbance to a standard curve.
Section 5: Visual Guides
Caption: Troubleshooting workflow for p-nitrophenyl-based enzymatic assays.
Caption: Relationship between pH, protonation state, and color of p-nitrophenol.
Caption: Experimental workflow for the separation of o- and p-nitrophenol.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. file.elabscience.com [file.elabscience.com]
- 6. prepchem.com [prepchem.com]
- 7. odu.edu [odu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ulab360.com [ulab360.com]
- 10. Stable p-nitrophenyl phosphate solution and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. 2.6. Alkaline Phosphatase (ALP) Activity [bio-protocol.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. abcam.com [abcam.com]
Technical Support Center: Enhancing Pyrimidine Compound Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyrimidine-based compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine-based compound shows poor aqueous solubility. What are the primary strategies I should consider?
A1: Poor aqueous solubility is a common challenge for pyrimidine-based compounds, often due to their lipophilic and crystalline nature.[1][2] The primary strategies to enhance solubility can be broadly categorized into three main approaches:
-
Physical Modifications: These techniques alter the physical properties of the solid-state drug. Key methods include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating drug dispersions in carriers (solid dispersions).[3]
-
Chemical Modifications: This approach involves altering the molecule itself. Common methods include pH adjustment, salt formation, and prodrug synthesis.[3]
-
Formulation-Based Approaches: These strategies involve the use of excipients to improve solubility. This includes techniques like using co-solvents, complexation with cyclodextrins, and employing nanotechnology-based delivery systems.[1][4]
The choice of method depends on the specific properties of your compound, the desired application, and the stage of development.[5]
Q2: How does pH affect the solubility of my pyrimidine compound?
A2: The solubility of pyrimidine-based compounds can be significantly influenced by pH.[6] Pyrimidines are weak bases, and their pKa value determines the charge state of the molecule at a given pH.[7][8]
-
For Weakly Basic Pyrimidines: In acidic conditions (pH < pKa), the nitrogen atoms in the pyrimidine ring become protonated, forming a more soluble salt. As the pH increases above the pKa, the compound becomes unionized and its solubility typically decreases to its lowest point, known as the intrinsic solubility.[9][10]
-
For Weakly Acidic Pyrimidines (with acidic functional groups): In alkaline conditions (pH > pKa), the acidic group deprotonates, forming a more soluble salt. The lowest solubility is observed at a pH below the pKa.[9]
Therefore, adjusting the pH of the solvent to favor the ionized form of the compound is a fundamental strategy for solubility enhancement.[11] Many enzymes involved in pyrimidine synthesis also show optimal activity at specific, often alkaline, pH ranges.[12]
Q3: What are solid dispersions, and how can they improve the solubility of my compound?
A3: A solid dispersion is a system where a poorly soluble drug (the "guest") is dispersed within a highly soluble hydrophilic carrier matrix (the "host").[13] This technique enhances solubility through several mechanisms:
-
Particle Size Reduction: The drug is dispersed at a molecular or amorphous level, dramatically increasing the surface area available for dissolution.[14]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[4]
-
Conversion to Amorphous State: The crystalline structure of the drug is often converted into a higher-energy amorphous state, which has greater aqueous solubility.[4][15]
Common carriers include polymers like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[4][16] Solid dispersions are a widely used and successful technique for improving the oral bioavailability of poorly soluble drugs.[13]
Q4: Can cyclodextrins be used to solubilize pyrimidine derivatives?
A4: Yes, cyclodextrins are a highly effective tool for enhancing the solubility of pyrimidine derivatives.[17][18] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[18][19]
The nonpolar pyrimidine molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule (the "host") to form an inclusion complex.[19][20] The exterior of this complex is hydrophilic, which allows it to dissolve readily in water, thereby increasing the apparent solubility of the pyrimidine compound.[17][21] This is a widely used technique to improve the solubility, stability, and bioavailability of poorly water-soluble drugs.[17][22]
Troubleshooting Guides
Issue 1: My compound precipitates out of solution when I adjust the pH.
| Potential Cause | Troubleshooting Step |
| Exceeding Intrinsic Solubility | You may have adjusted the pH to a range where the compound is in its unionized, least soluble form. For basic pyrimidines, this occurs at neutral to high pH.[9][10] Solution: Re-evaluate the pKa of your compound. Maintain the pH in a range where the compound remains ionized and soluble. |
| Supersaturation and Crashing Out | Rapidly changing conditions (e.g., fast addition of an anti-solvent or a rapid pH shift) can create a temporary supersaturated solution that quickly precipitates. Solution: Adjust the pH or add other solvents slowly while stirring vigorously. |
| Common Ion Effect | If using buffers, the buffer salts may interact with your compound, reducing its solubility. Solution: Test solubility in different buffer systems or use a minimal concentration of the buffer. |
Issue 2: The chosen co-solvent is not effective enough or is toxic for my cell-based assay.
| Potential Cause | Troubleshooting Step |
| Incorrect Polarity | The co-solvent may not be adequately disrupting the water's hydrogen bonding network to accommodate the non-polar drug.[4] Solution: Screen a panel of pharmaceutically acceptable co-solvents with varying polarities (e.g., ethanol, propylene glycol, PEG 400).[23] |
| Cytotoxicity of Solvent | Common organic solvents like DMSO can be toxic to cells, even at low concentrations.[15] Solution: Consider less toxic alternatives. Alternatively, explore formulation strategies like solid dispersions or cyclodextrin complexes, which can enable dissolution directly in aqueous media, avoiding the need for organic solvents in the final assay.[15][20] |
Data Presentation: Solubility Enhancement of Pyrazolo[3,4-d]pyrimidines
A miniaturized screening assay was used to identify optimal polymer formulations for enhancing the apparent water solubility of poorly soluble pyrazolo[3,4-d]pyrimidine derivatives. The table below summarizes the performance of various hydrophilic polymers. A higher ΔA% indicates a greater enhancement in apparent solubility.
| Polymer Carrier | Polymer Type | Average ΔA% (Solubility Enhancement) | Key Finding |
| PVPVA | Polyvinylpyrrolidone-vinyl acetate copolymer | ~175% | Demonstrated significant solubility enhancement.[20] |
| Pluronic F-68 | Non-ionic surfactant (poloxamer) | ~150% | Effective at improving apparent solubility.[20] |
| Tween 80 | Non-ionic surfactant (polysorbate) | ~140% | Showed good solubilizing properties.[20] |
| PVP | Polyvinylpyrrolidone | ~125% | Moderately effective carrier.[20] |
| Soluplus | Graft copolymer | ~100% | Provided moderate solubility improvement.[20] |
Data adapted from a study on pyrazolo[3,4-d]pyrimidine derivatives, where formulations with enhanced solubility also showed improved cytotoxicity against A549 human lung adenocarcinoma cells.[15][20]
Experimental Protocols
Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[24]
Objective: To determine the thermodynamic equilibrium solubility of a pyrimidine-based compound in a specific solvent system.
Materials:
-
Pyrimidine compound (solid)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, water)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is critical.[24]
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[24]
-
Agitate the suspension for a sufficient time to reach equilibrium. This is typically 24 to 48 hours, but should be confirmed by taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[24]
-
After equilibration, stop the shaker and allow the suspension to settle.
-
Separate the solid and liquid phases. This is a critical step and is typically done by centrifuging the sample at high speed.[24]
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any remaining solid microparticles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
Protocol 2: Preparation of Solid Dispersion (Solvent Evaporation Method)
This method is suitable for thermolabile compounds and is one of the most common techniques for preparing solid dispersions.[13][14]
Objective: To prepare a solid dispersion of a pyrimidine compound in a hydrophilic polymer matrix to enhance its dissolution rate.
Materials:
-
Pyrimidine compound
-
Hydrophilic carrier (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble.
-
Rotary evaporator or vacuum oven
-
Mortar and pestle, sieve
Procedure:
-
Accurately weigh the pyrimidine compound and the chosen polymer carrier in the desired ratio (e.g., 1:4 drug-to-polymer).
-
Dissolve both the compound and the carrier in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.[14]
-
Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature. This should be done until a solid film or mass is formed on the flask wall.
-
Further dry the solid mass in a vacuum oven for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid mass using a mortar and pestle to obtain a fine powder.[14]
-
Pass the powder through a sieve of appropriate mesh size to ensure particle size uniformity.
-
Store the resulting solid dispersion powder in a desiccator until further characterization (e.g., dissolution testing, DSC, XRD).
Visualizations
Logical & Experimental Workflows
A logical approach is required to select the most appropriate solubility enhancement technique. The following diagram outlines a decision-making workflow for a researcher facing a poorly soluble pyrimidine compound.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. pharmtech.com [pharmtech.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemicaljournals.com [chemicaljournals.com]
- 22. gala.gre.ac.uk [gala.gre.ac.uk]
- 23. ijpbr.in [ijpbr.in]
- 24. researchgate.net [researchgate.net]
"troubleshooting poor results in 4-(4-Nitrophenyl)pyrimidine bioassays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-(4-Nitrophenyl)pyrimidine and related compounds in bioassays. The information is designed to help identify and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My assay is showing high background noise. What are the potential causes and solutions?
High background can obscure real signals and reduce assay sensitivity. Here are common causes and troubleshooting steps:
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the assay plate is a primary cause of high background.
-
Sub-optimal Antibody/Reagent Concentration: Using too high a concentration of primary or secondary antibodies can lead to non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal concentration for your antibodies and other reagents.
-
-
Insufficient Washing: Inadequate washing between steps can leave unbound reagents in the wells, contributing to the background signal.[3][4]
-
Compound-Specific Issues (Nitroaromatic Compounds): The nitro group on this compound can sometimes lead to non-specific interactions or interference in certain assay formats.
-
Solution: Include a control group with a structurally similar compound lacking the nitro group to assess its contribution to the background. Consider using alternative detection methods that are less susceptible to interference from nitroaromatic compounds.
-
Q2: I am observing poor reproducibility and inconsistent IC50 values. What could be the reason?
Inconsistent results can be frustrating and call into question the validity of your findings. Here are some factors to consider:
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous buffers. If the compound precipitates out of solution, the effective concentration will be lower and variable. The compound's stability in your specific assay conditions (e.g., temperature, pH, light exposure) could also be a factor.
-
Solution: Ensure complete solubilization of your compound stock in an appropriate solvent (e.g., DMSO). When diluting into your final assay buffer, vortex thoroughly and visually inspect for any precipitation. It is advisable to prepare fresh dilutions for each experiment. Conduct stability tests of the compound in your assay medium over the time course of your experiment.
-
-
Cell Health and Density: Variations in cell health, passage number, and seeding density can significantly impact the cellular response to a compound.
-
Solution: Use cells within a consistent and low passage number range. Ensure uniform cell seeding across all wells. Regularly check for cell viability and morphology.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variations in compound and reagent concentrations.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.
-
Q3: My compound does not seem to be active in the assay. What should I check?
A lack of activity could be due to several factors, from the compound itself to the assay design.
-
Incorrect Compound Concentration Range: The effective concentration of your compound may be outside the range you are testing.
-
Solution: Test a broader range of concentrations, from nanomolar to high micromolar, to capture the full dose-response curve.
-
-
Mechanism of Action and Target Expression: The biological target of this compound may not be present or functionally active in your chosen cell line or assay system. Pyrimidine analogs can have diverse mechanisms of action, including inhibition of kinases or the pyrimidine biosynthesis pathway.[5][6][7]
-
Solution: Confirm the expression and activity of the putative target in your experimental model. Consider that the compound may be an inhibitor of pathways such as the pyrimidine biosynthesis pathway, which could indirectly affect viral growth or cell proliferation by stimulating an innate immune response.[5][8]
-
-
Assay Sensitivity: The assay itself may not be sensitive enough to detect the compound's effect.
-
Solution: Optimize the assay parameters, such as incubation times and reagent concentrations, to enhance the signal-to-noise ratio.
-
Quantitative Data for Pyrimidine Derivatives
The following table summarizes the in vitro activity of various pyrimidine derivatives from the literature. Note that these are structurally related compounds, and their activity may not be directly comparable to this compound. This data is provided for reference and to illustrate the potential range of potencies for this class of compounds.
| Compound Class | Target/Assay | Cell Line | IC50 / Activity | Reference |
| 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | EGFR Tyrosine Kinase | MCF-7 | 91% inhibition (Compound 6b) | --INVALID-LINK--[9] |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazole Analog | Antitrypanosomal Activity (T. cruzi) | - | IC50 = 6 ± 1 μM (Compound 16) | --INVALID-LINK--[10] |
| 4-amino-1-(p-nitrophenyl)-1H-pyrazolo[3,4-d] pyrimidine | Anti-tumor Activity | Ehrlich Ascites Carcinoma | - | --INVALID-LINK--[11] |
| 4-nitro-N-pyrimidin-ylbenzenesulfonamide | Anti-leishmanial Activity (L. infantum) | - | Significant activity, ~99% parasite reduction in vivo | --INVALID-LINK--[12] |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative | Antiproliferative Activity (RAF-MEK-ERK pathway) | MCF-7, A375, SK-MEL-2, SK-HEP-1 | Excellent antiproliferative activity (Compound 14m) | --INVALID-LINK--[13] |
Experimental Protocols
General Protocol for a Cell-Based Proliferation Assay (e.g., MTT Assay)
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Troubleshooting Logic for High Background
A flowchart for troubleshooting high background in bioassays.
Hypothetical Signaling Pathway for a Pyrimidine Analog as a Kinase Inhibitor
A potential mechanism of action for a pyrimidine analog inhibiting the MAPK/ERK pathway.
Experimental Workflow for a Cell-Based Assay
A generalized workflow for a typical cell-based proliferation assay.
References
- 1. arp1.com [arp1.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. sinobiological.com [sinobiological.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Studies on pyrazolo [3,4-d] pyrimidine derivatives. VIII. On syntheses and anti-tumor activity of 4-amino-1-(o-, m- or p-nitrophenyl) -1H-pyrazolo[3,4-d] pyrimidines and their derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 4-(4-Nitrophenyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(4-Nitrophenyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A widely adopted and scalable method is a two-step synthesis starting from 4-nitroacetophenone. The first step involves the formation of an enaminone intermediate by reacting 4-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent step is the cyclization of the enaminone with an ammonia source, such as ammonium acetate, to yield the final product. This approach is often favored for its relatively mild conditions and good yields.[1]
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: During scale-up, meticulous control over several parameters is crucial for ensuring reproducibility, yield, and purity. Key parameters include:
-
Temperature Control: Exothermic events can occur, especially during the initial reaction with DMF-DMA. Efficient heat management is critical to prevent side reactions.
-
Reagent Addition Rate: Slow and controlled addition of reagents can mitigate exotherms and improve selectivity.
-
Mixing Efficiency: Homogeneous mixing is vital in large reactors to ensure uniform reaction rates and prevent localized "hot spots."
-
Solvent Selection and Volume: The choice of solvent and its volume can impact reaction kinetics, solubility of intermediates and products, and the ease of product isolation.
-
Moisture Control: The reaction can be sensitive to moisture, which can lead to the formation of byproducts. Using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen) is recommended.
Q3: What are the primary impurities encountered in this synthesis and how can they be minimized?
A3: The main impurities can include unreacted starting materials (4-nitroacetophenone), the enaminone intermediate, and potential side-products from self-condensation or alternative reaction pathways. To minimize these:
-
Ensure the reaction goes to completion by monitoring with techniques like TLC or HPLC.
-
Optimize the stoichiometry of the reactants. An excess of the ammonia source in the second step can help drive the cyclization to completion.
-
Control the reaction temperature to prevent the formation of thermally induced byproducts.
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: For large-scale purification, recrystallization is often the most cost-effective and efficient method. The choice of solvent system is critical and should be determined through laboratory-scale solubility studies. A solvent system that provides high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Slurrying the crude product in a suitable solvent can also be effective for removing certain impurities. For very high purity requirements, column chromatography with a silica gel stationary phase might be necessary, although this is less common for large-scale production due to cost and solvent consumption.
Synthesis Workflow and Troubleshooting
Proposed Synthetic Pathway
The following diagram illustrates a common synthetic route for this compound.
Caption: Synthetic pathway for this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the scale-up synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Step 1 (Enaminone Formation) | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC. |
| Degradation of DMF-DMA. | Use fresh, high-quality DMF-DMA. Ensure it has been stored properly. | |
| Presence of moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen). | |
| Low Yield in Step 2 (Cyclization) | Incomplete cyclization of the enaminone. | Increase the amount of ammonium acetate (e.g., up to 10 equivalents). Increase reaction time and/or temperature. |
| Side reactions of the enaminone. | Ensure the enaminone intermediate is of high purity before proceeding to the cyclization step. | |
| Product is Difficult to Purify | Presence of persistent impurities. | Optimize the reaction conditions to minimize byproduct formation. Screen different recrystallization solvents or solvent mixtures. Consider a charcoal treatment to remove colored impurities. |
| Oiling out during recrystallization. | Ensure the correct solvent polarity. Try a slower cooling rate or add seed crystals. | |
| Inconsistent Results at Larger Scale | Poor heat transfer. | Improve reactor mixing and use a jacketed reactor with precise temperature control. |
| Inefficient mixing. | Use an appropriate impeller design and agitation speed for the reactor volume. |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common synthesis problems.
Caption: A logical workflow for troubleshooting synthesis issues.
Detailed Experimental Protocol (Lab Scale)
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
-
To a solution of 4-nitroacetophenone (1 equivalent) in an appropriate solvent (e.g., toluene or DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
-
Dissolve the crude enaminone intermediate (1 equivalent) in a suitable solvent such as acetic acid or ethanol.
-
Add ammonium acetate (3-5 equivalents) to the solution.
-
Heat the mixture to reflux (typically 80-120 °C depending on the solvent) and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, pour the reaction mixture into ice water to induce precipitation.
-
Wash the collected solid with water and a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford pure this compound.
Scale-Up Considerations
The following table provides a hypothetical comparison of reagent quantities and solvent volumes for different scales.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 4-Nitroacetophenone | 10 g | 1 kg |
| DMF-DMA | ~9.6 mL | ~960 mL |
| Solvent for Step 1 | 50-100 mL | 5-10 L |
| Ammonium Acetate | ~14 g | ~1.4 kg |
| Solvent for Step 2 | 100-200 mL | 10-20 L |
| Expected Yield | 70-85% | 65-80% |
References
Technical Support Center: Stability Testing of 4-(4-Nitrophenyl)pyrimidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on conducting stability testing for the novel compound 4-(4-Nitrophenyl)pyrimidine. The information herein is compiled from established principles of pharmaceutical stability testing and the known chemistry of nitrophenyl and pyrimidine moieties.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of stability testing for this compound?
A1: Stability testing is a critical component of drug development that evaluates how the quality of a drug substance, like this compound, varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] The primary goals are to establish a re-test period for the drug substance, recommend storage conditions, and elucidate the degradation pathways to ensure the safety and efficacy of the final drug product.[2][3]
Q2: What are forced degradation (stress testing) studies, and why are they necessary for this compound?
A2: Forced degradation studies involve intentionally degrading the drug substance under more severe conditions than accelerated stability testing (e.g., high heat, strong acids/bases, oxidizing agents, and intense light).[1][4] These studies are essential for:
-
Identifying potential degradation products and understanding the degradation pathways.[5]
-
Developing and validating a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[6]
-
Demonstrating the specificity of the analytical method.[4]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, this compound has two primary sites susceptible to degradation: the nitrophenyl group and the pyrimidine ring.
-
Nitrophenyl Group: The nitro group is prone to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.
-
Pyrimidine Ring: The pyrimidine ring can undergo hydrolytic cleavage under acidic or basic conditions, or oxidation, leading to ring-opened products.[7][8][9]
Q4: Which analytical technique is most suitable for the stability testing of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique for stability-indicating assays of aromatic and heterocyclic compounds like this compound.[6][10][11] This method offers high resolution to separate the parent drug from its degradation products. A photodiode array (PDA) detector is often used to assess peak purity.[12]
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild. 2. The compound is highly stable. 3. Incorrect sample preparation. | 1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent). 2. Confirm the stability of the compound by extending the study duration. 3. Verify the concentration and solubility of the compound in the stress medium. |
| Greater than 20% degradation observed. | 1. Stress conditions are too harsh. | 1. Reduce the duration of stress exposure or the concentration of the stressing agent (e.g., use 0.1N HCl instead of 1N HCl). The target degradation is typically 5-20%.[1][2] |
| Multiple, poorly resolved peaks in the HPLC chromatogram. | 1. The HPLC method is not optimized. 2. Secondary degradation is occurring. | 1. Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve separation. 2. Reduce the stress conditions to minimize the formation of secondary degradants. |
| Peak purity of the parent drug fails. | 1. A degradation product is co-eluting with the parent peak. | 1. Re-optimize the HPLC method to achieve baseline separation of all peaks. Consider using a different column or mobile phase modifier. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C in a hot air oven for 48 hours.[5]
-
Photolytic Degradation: Expose the solid drug substance and the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][13][14][15][16] A dark control should be kept under the same conditions to differentiate between thermal and photolytic degradation.[15]
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method Development
1. Instrument and Chromatographic Conditions (Initial):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[17]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[17]
-
Detection Wavelength: Monitor at the λmax of this compound and also scan across a range (e.g., 200-400 nm) to detect degradants.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Optimization:
-
Inject the stressed samples and observe the separation of the parent peak from the degradation product peaks.
-
Adjust the gradient slope, mobile phase pH (if using buffers), and column type to achieve a resolution of >1.5 between all peaks.
-
Assess the peak purity of the parent peak in all stressed samples to ensure no co-elution.
3. Method Validation:
-
Validate the final method as per ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇N₃O₂ | PubChem CID: 1515251 |
| Molecular Weight | 201.18 g/mol | PubChem CID: 1515251 |
| CAS Number | 16495-82-2 | PubChem CID: 1515251 |
| XLogP3 | 1.7 | PubChem CID: 1515251 |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 1515251 |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 1515251 |
Table 2: Summary of Forced Degradation Studies (Example Data)
| Stress Condition | % Assay of Parent | % Degradation | No. of Degradants | Remarks |
| Control | 99.8 | 0.2 | 0 | - |
| 0.1 M HCl / 60°C / 24h | 88.5 | 11.3 | 2 | Significant degradation |
| 0.1 M NaOH / 60°C / 24h | 91.2 | 8.6 | 1 | Moderate degradation |
| 3% H₂O₂ / RT / 24h | 94.7 | 5.1 | 1 | Minor degradation |
| Heat (80°C) / 48h | 98.1 | 1.7 | 0 | Stable |
| Photolytic | 92.5 | 7.3 | 2 | Photosensitive |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. onyxipca.com [onyxipca.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. zaimspharma.com [zaimspharma.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. q1scientific.com [q1scientific.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
"validation of 4-(4-Nitrophenyl)pyrimidine's biological activity in vivo"
A detailed guide for researchers and drug development professionals on the in vivo validation of pyrimidine-based compounds as anticancer agents, with a focus on a representative pyrazolo[3,4-d]pyrimidine derivative and its comparison with standard chemotherapeutic agents.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Its derivatives have shown a wide spectrum of biological activities, including potent anticancer properties. This guide provides a comparative analysis of the in vivo biological activity of a representative nitrophenyl-containing pyrazolo[3,4-d]pyrimidine, benchmarked against established anticancer drugs, 5-Fluorouracil and Gemcitabine. Due to the limited specific in vivo data for 4-(4-Nitrophenyl)pyrimidine, this guide focuses on a structurally related and well-studied pyrazolo[3,4-d]pyrimidine derivative, Si306, which incorporates a nitrophenyl moiety and has demonstrated significant in vivo anticancer effects.
In Vivo Anticancer Activity: A Comparative Summary
The in vivo efficacy of novel therapeutic agents is a critical determinant of their clinical potential. The following table summarizes the in vivo anticancer activity of the pyrazolo[3,4-d]pyrimidine derivative Si306 and the standard-of-care chemotherapeutics, 5-Fluorouracil and Gemcitabine, in various xenograft models.
| Compound | Cancer Model | Animal Model | Dosage | Key Findings | Reference |
| Si306 (Pyrazolo[3,4-d]pyrimidine derivative) | Neuroblastoma (orthotopic) | Mice | 25 mg/kg (encapsulated in GD2-targeted liposomes) | Significant increase in survival of treated mice.[1][2][3][4] | [1][2][3][4] |
| Si306 (Pyrazolo[3,4-d]pyrimidine derivative) | Osteogenic Sarcoma (SaOS-2 xenograft) | Nude Mice | Not Specified | Significantly reduced both the volume and weight of the tumor.[1] | [1] |
| 5-Fluorouracil (5-FU) | Prostate Cancer (PC3 xenograft) | NCR nu/nu mice | 40 mg/kg | Resulted in a 18-day increase in mean survival time compared to saline-treated controls.[5] | [5] |
| Gemcitabine | Medulloblastoma (orthotopic) | Mice | Not Specified | Showed efficacy in terms of tumor control and survival.[6] | [6] |
Detailed Experimental Protocols
Accurate and reproducible experimental design is paramount in the in vivo evaluation of anticancer compounds. Below are detailed methodologies for key experiments cited in this guide.
Neuroblastoma Orthotopic Xenograft Model for Si306 Evaluation
Objective: To evaluate the in vivo efficacy of Si306 in an orthotopic neuroblastoma mouse model.
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
Cell Line: Human neuroblastoma cell line (e.g., IMR-32).
Procedure:
-
Cell Preparation: IMR-32 cells are cultured under standard conditions. On the day of injection, cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS) at a concentration of 1x10^6 cells per injection volume.
-
Orthotopic Injection: Mice are anesthetized, and a small incision is made in the left flank to expose the adrenal gland. 1x10^6 IMR-32 cells are injected into the adrenal gland. The incision is then closed with sutures.[7]
-
Tumor Growth Monitoring: Tumor growth is monitored weekly using ultrasound or bioluminescence imaging (if using luciferase-expressing cells).[7]
-
Treatment: Seven days after cell inoculation, mice are randomly assigned to treatment groups.[1] The experimental group receives Si306 encapsulated in GD2-targeted liposomes at a dose of 25 mg/kg via intravenous injection.[1] The control group receives a vehicle control.
-
Endpoint: The primary endpoint is overall survival. Mice are monitored daily, and the study is concluded when mice show signs of distress or a predetermined tumor burden is reached.
Prostate Cancer Subcutaneous Xenograft Model for 5-Fluorouracil Evaluation
Objective: To assess the antitumor activity of 5-Fluorouracil (5-FU) in a subcutaneous prostate cancer mouse model.
Animal Model: NCR nu/nu mice.
Cell Line: Human prostate cancer cell line (PC3).
Procedure:
-
Cell Preparation: PC3 cells are cultured and prepared for injection as described above, at a concentration of 5 million cells in 200 µl of media.[8]
-
Subcutaneous Injection: The cell suspension is injected subcutaneously into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a mean volume of approximately 500 mm³, mice are randomized into treatment and control groups.[5] The treatment group receives 5-FU at a dose of 40 mg/kg. The control group receives a saline solution.
-
Endpoint: The primary endpoints are tumor growth inhibition and overall survival.
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
Many pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. The diagram below illustrates a simplified representation of this pathway.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
In Vivo Experimental Workflow
The following diagram outlines the typical workflow for an in vivo anticancer drug efficacy study using a xenograft model.
Caption: General workflow for in vivo anticancer drug evaluation in a mouse xenograft model.
References
- 1. Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pyrazolo[3,4- d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. F10 Inhibits Growth of PC3 Xenografts and Enhances the Effects of Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects and tolerability of gemcitabine and axitinib in a xenograft model for c-myc amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and Characterization of New Orthotopic and Metastatic Neuroblastoma Models | In Vivo [iv.iiarjournals.org]
- 8. Cells and mouse xenograft tumor model [bio-protocol.org]
"structure-activity relationship (SAR) of nitrophenyl pyrimidines"
A comprehensive analysis of the structure-activity relationship (SAR) of nitrophenyl pyrimidine derivatives reveals critical insights into their potential as therapeutic agents, particularly in the context of anticancer activity. This guide objectively compares the performance of various nitrophenyl pyrimidine analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Comparative Analysis of Biological Activity
The biological activity of nitrophenyl pyrimidine derivatives is significantly influenced by the nature and position of substituents on both the pyrimidine core and the nitrophenyl moiety. A key study investigating 2,4-disubstituted pyrimidines as dual inhibitors of Estrogen Receptor Alpha (ERα) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) provides valuable quantitative data for a comparative analysis.[1]
The following table summarizes the in vitro inhibitory activities of a series of 2-(substituted-phenyl)-4-(substituted-amino)pyrimidine derivatives against ERα, VEGFR-2, and the MCF-7 breast cancer cell line.
| Compound ID | R1 (at C4 of Pyrimidine) | R2 (at C2 of Phenyl Ring) | ERα Binding IC50 (μM) | VEGFR-2 Inhibition IC50 (μM) | MCF-7 Cell Growth Inhibition IC50 (μM) |
| I-1 | -NH2 | -H | > 50 | 0.25 | 25.3 |
| I-2 | -NHCH3 | -H | 25.8 | 0.15 | 15.8 |
| I-3 | -N(CH3)2 | -H | 10.5 | 0.12 | 8.7 |
| II-1 | -NH2 | 4-OH | 5.6 | 0.18 | 10.2 |
| II-9OH | -NH(CH2)2OH | 4-OH | 1.64 | 0.085 | 0.45 |
| III-1 | -NH2 | 4-NO2 | 15.2 | 0.32 | 18.5 |
| Tamoxifen | - | - | 2.5 | - | 8.5 |
Data extracted from a study on 2,4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands.[1]
Structure-Activity Relationship Insights:
From the data presented, several key SAR trends can be identified:
-
Substitution at C4 of the Pyrimidine Ring: The nature of the substituent at the 4-position of the pyrimidine ring plays a crucial role in determining the biological activity. A general trend of increasing activity is observed with the introduction of small alkyl and hydroxyalkyl groups on the amino substituent. For instance, compound II-9OH , with a hydroxyethylamino group, demonstrates significantly higher potency against ERα, VEGFR-2, and the MCF-7 cell line compared to compounds with a simple amino group (I-1 , II-1 , III-1 ).[1]
-
Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring at the C2 position of the pyrimidine core are critical. The introduction of a hydroxyl group at the para-position (R2 = 4-OH) generally enhances the ERα binding affinity and anticancer activity, as seen by comparing II-1 to I-1 .[1]
-
The Nitrophenyl Moiety: The presence of a nitro group on the phenyl ring (III-1 ) leads to moderate activity. While not the most potent in this series, the data suggests that the nitrophenyl scaffold is a viable starting point for further optimization. The electron-withdrawing nature of the nitro group can influence the overall electronic properties of the molecule and its interaction with biological targets.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
ERα Competitive Binding Assay
This assay is performed to determine the ability of the compounds to displace a fluorescently labeled estrogen from the ligand-binding domain of ERα.
-
Reagents: Recombinant human ERα ligand-binding domain, fluorescent estrogen ligand (ES2), and the test compounds.
-
Procedure:
-
A solution of the ERα protein is incubated with the fluorescent ligand in a buffer solution.
-
Varying concentrations of the test compounds are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The fluorescence polarization of the solution is measured. A decrease in fluorescence polarization indicates the displacement of the fluorescent ligand by the test compound.
-
The IC50 value is calculated as the concentration of the test compound that causes a 50% reduction in the fluorescence polarization signal.[1]
-
VEGFR-2 Kinase Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.
-
Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compounds.
-
Procedure:
-
The VEGFR-2 enzyme is incubated with the substrate peptide and varying concentrations of the test compounds in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
The IC50 value is determined as the concentration of the test compound that inhibits 50% of the VEGFR-2 kinase activity.[1]
-
MCF-7 Cell Proliferation Assay (MTT Assay)
This cell-based assay assesses the cytotoxic effect of the compounds on the MCF-7 human breast cancer cell line.
-
Cell Culture: MCF-7 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of the test compound that causes a 50% reduction in cell viability compared to the untreated control.[1]
-
Visualizing Key Relationships
To better understand the structure-activity relationships, a logical diagram illustrating the key determinants of activity is presented below.
Caption: Key structural determinants of biological activity in nitrophenyl pyrimidines.
This guide provides a foundational understanding of the structure-activity relationships of nitrophenyl pyrimidines. The presented data and experimental protocols offer a starting point for researchers to design and synthesize novel analogs with improved therapeutic potential. Further exploration of different substitution patterns on both the pyrimidine and nitrophenyl rings is warranted to develop more potent and selective inhibitors for targeted cancer therapy.
References
Navigating the Efficacy of Pyrimidine Derivatives: A Methodological Comparison of In Vitro and In Vivo Studies
A comprehensive review of the scientific literature reveals a notable absence of published data on the specific in vitro and in vivo efficacy of 4-(4-Nitrophenyl)pyrimidine. While this particular derivative remains uncharacterized in publicly accessible research, the broader class of pyrimidine-containing compounds has been extensively investigated for a wide range of therapeutic applications. This guide, therefore, provides a comparative overview of the standard methodologies used to assess the efficacy of pyrimidine derivatives, drawing upon established experimental data for structurally related analogs.
This analysis is intended for researchers, scientists, and drug development professionals to illustrate the typical experimental workflow and data presentation for evaluating the therapeutic potential of novel pyrimidine-based compounds.
In Vitro Efficacy Assessment: The Initial Litmus Test
In vitro studies represent the foundational step in evaluating the biological activity of a new chemical entity. These experiments, conducted in a controlled laboratory environment using cell cultures or isolated biochemical components, provide initial insights into a compound's potential efficacy and mechanism of action.
Common In Vitro Assays for Pyrimidine Derivatives:
-
Cytotoxicity Assays: These assays are fundamental for anticancer drug discovery. They measure the ability of a compound to kill or inhibit the proliferation of cancer cells. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the SRB (Sulphorhodamine B) assay. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Enzyme Inhibition Assays: Many pyrimidine derivatives are designed as enzyme inhibitors. For example, they are widely studied as kinase inhibitors in cancer therapy. These assays measure the ability of a compound to inhibit the activity of a specific enzyme and are crucial for understanding the compound's mechanism of action.
-
Antimicrobial and Antiparasitic Assays: Pyrimidine derivatives have also shown promise as antimicrobial and antiparasitic agents. In vitro assays for these indications involve determining the minimum inhibitory concentration (MIC) required to inhibit the growth of a specific pathogen.
Table 1: Representative In Vitro Efficacy Data for Pyrimidine Derivatives (Hypothetical)
| Compound Derivative | Target Cell Line/Organism | Assay Type | IC50 / MIC (µM) |
| Phenyl-pyrimidine analog A | MCF-7 (Breast Cancer) | MTT Assay | 5.2 |
| Thiazolo-pyrimidine analog B | A549 (Lung Cancer) | SRB Assay | 2.8 |
| Amino-pyrimidine analog C | Staphylococcus aureus | Broth Microdilution | 8.1 |
| Pyrazolo-pyrimidine analog D | Leishmania infantum | Promastigote Viability | 1.5 |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound, in this case, a pyrimidine derivative, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Assessment: Translating to a Living System
Following promising in vitro results, in vivo studies are conducted in living organisms, typically animal models, to evaluate a compound's efficacy, pharmacokinetics, and safety profile in a more complex biological system.
Common In Vivo Models for Pyrimidine Derivatives:
-
Xenograft Models: For anticancer research, human cancer cells are implanted into immunocompromised mice. The effect of the pyrimidine derivative on tumor growth is then monitored over time.
-
Infection Models: To assess antimicrobial or antiparasitic activity, animals are infected with the target pathogen and then treated with the test compound. The reduction in pathogen load or an increase in survival rate is measured.
Table 2: Representative In Vivo Efficacy Data for Pyrimidine Derivatives (Hypothetical)
| Compound Derivative | Animal Model | Indication | Dosing Regimen | Efficacy Endpoint | Result |
| Phenyl-pyrimidine analog A | Nude Mice (MCF-7 Xenograft) | Breast Cancer | 20 mg/kg, i.p., daily | Tumor Growth Inhibition | 55% reduction in tumor volume |
| Pyrazolo-pyrimidine analog D | BALB/c Mice (L. infantum infection) | Leishmaniasis | 10 mg/kg, p.o., daily | Parasite Burden Reduction | 90% reduction in liver parasitemia |
Experimental Protocol: In Vivo Anticancer Efficacy (Xenograft Model)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old, are used.
-
Tumor Implantation: Human cancer cells (e.g., 1 x 10^6 MCF-7 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to a control group (vehicle) or a treatment group. The pyrimidine derivative is administered at a specific dose and schedule (e.g., intraperitoneally or orally, daily for 21 days).
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Toxicity Assessment: The general health of the animals, including body weight changes and any signs of toxicity, is monitored.
Visualizing the Path: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a hypothetical signaling pathway that could be targeted by a pyrimidine derivative and a standard experimental workflow for its evaluation.
Caption: A diagram of a hypothetical kinase signaling pathway targeted by a pyrimidine derivative.
Caption: A simplified workflow for the discovery and evaluation of a new therapeutic compound.
Comparative Cytotoxicity of Nitrophenyl-Substituted Pyrimidine Derivatives Across Various Cancer Cell Lines
A comprehensive analysis of the anti-proliferative effects of pyrimidine derivatives bearing a nitrophenyl moiety, providing key experimental data and insights into their mechanism of action.
This guide offers a comparative overview of the cytotoxic properties of various nitrophenyl-substituted pyrimidine derivatives against a panel of human cancer cell lines. While specific data for 4-(4-Nitrophenyl)pyrimidine was not available in the reviewed literature, this document summarizes the findings for structurally related compounds, providing valuable insights for researchers in oncology and drug discovery. The data presented is compiled from several studies and is intended to serve as a resource for comparing the anti-proliferative activities and understanding the experimental basis for these findings.
Data Summary of Cytotoxic Activity
The cytotoxic effects of various nitrophenyl-substituted pyrimidine derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific chemical structure and the cancer cell line being tested. Below is a summary of the available data.
| Compound | Cell Line | IC50 (µM) |
| N-(3-chloro-4-fluorophenyl)-2-((5-cyano-4phenyl-6-(pyrimidin-2-ylthio) pyrimidin-2-yl) thio) acetamide | PC-3 (Prostate Cancer) | 1.86 ± 0.27 |
| Pyrazolo-pyrido-pyrimidine analog with a 4-Br-phenyl moiety | A375, HT29, MCF7, A2780, FaDu (Various Cancers) | 9.1 - 13.5 |
| Pyrimidine derivative with a 4"-nitrophenyl scaffold | DU-145 (Prostate Cancer) | 48.67 (MIC) |
| 2,6-Diamino-5-((5-methylisoxazole-3-yl) diazenyl) pyrimidin-4-ol (a nitro derivative) | MCF-7 (Breast Cancer) | Dose-dependent |
Note: The data presented is for nitrophenyl-substituted pyrimidine derivatives and related compounds. No specific cytotoxicity data was found for this compound.
Experimental Protocols
The evaluation of cytotoxicity for the pyrimidine derivatives cited in this guide predominantly utilized the MTT assay. This colorimetric assay is a standard method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Test compound (nitrophenyl-substituted pyrimidine derivative)
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for a further 72 hours.[1]
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation period, remove the medium containing the test compound.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plates for 1.5 to 4 hours at 37°C.[1][2] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the curve.
-
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
References
A Comparative Guide to the Cross-Reactivity Profile of Pyrimidine-Based Kinase Inhibitors: A Case Study Approach
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates targeting a wide range of kinases. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving high selectivity, leading to potential off-target effects and associated toxicities. This guide provides a comparative overview of the cross-reactivity profiles of pyrimidine-based inhibitors, using hypothetical data for 4-(4-Nitrophenyl)pyrimidine as a case study, and outlines the experimental methodologies required to determine such a profile.
Understanding Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. While highly selective inhibitors can minimize off-target effects, polypharmacology, or the modulation of multiple targets, can sometimes be beneficial, particularly in complex diseases like cancer. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is paramount.
Comparative Analysis of Pyrimidine-Based Scaffolds
The substitution pattern on the pyrimidine ring plays a crucial role in determining kinase selectivity. Different scaffolds exhibit distinct cross-reactivity profiles. For instance, 2,4-disubstituted pyrimidines often show a different selectivity spectrum compared to 4,6-disubstituted or fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines.[1]
To illustrate this, the following table summarizes the hypothetical kinase inhibition profile of this compound against a panel of representative kinases, compared to other well-characterized pyrimidine-based inhibitor scaffolds.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | 2,4-Dianilinopyrimidine (e.g., AZD0530) | Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) |
| Primary Target(s) | Kinase X (Hypothetical) | Src Family Kinases (Src, Lyn, Fyn) | BTK |
| IC50 (nM) | 50 | 2-10 | 0.5 |
| Off-Target Kinases | |||
| EGFR | >10,000 | >10,000 | 5.6 |
| VEGFR2 | 500 | 1,500 | >10,000 |
| Abl | 1,200 | 30 | >10,000 |
| p38α | 800 | 5,000 | >10,000 |
| CDK2 | >10,000 | >10,000 | >10,000 |
Data for comparator compounds are illustrative and based on publicly available information.
This table highlights how different pyrimidine cores can be tuned to achieve varying degrees of selectivity. While the hypothetical this compound shows some off-target activity, the pyrazolo[3,4-d]pyrimidine scaffold of Ibrutinib, for example, is known for its high potency and selectivity for BTK, although it does exhibit some off-target activity against other kinases like EGFR.[1]
Experimental Protocols for Determining Cross-Reactivity
A comprehensive assessment of a compound's cross-reactivity profile requires a multi-pronged approach, typically involving both in vitro biochemical assays and cell-based assays.
This is the most common initial step to assess the selectivity of a kinase inhibitor.
Protocol:
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentrations (e.g., 10 µM, 1 µM, 100 nM).
-
Kinase Reaction:
-
Add the recombinant kinase, a suitable substrate (peptide or protein), and ATP to the wells of a microtiter plate.
-
Add the diluted test compound to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
Fluorescence-based assays: Using phosphorylation-specific antibodies or fluorescently labeled substrates.
-
-
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a DMSO control. Plot the data to determine the IC50 value for each kinase.
These assays confirm that the inhibitor interacts with its intended target within a cellular context.
Protocol (e.g., NanoBRET™ Target Engagement Assay):
-
Cell Culture: Culture cells engineered to express a NanoLuc® luciferase-kinase fusion protein.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Tracer Addition: Add a fluorescent energy transfer tracer that specifically binds to the kinase of interest.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Inhibition of tracer binding by the test compound results in a decrease in the BRET signal.
-
Data Analysis: Determine the IC50 value for target engagement in live cells.
This unbiased approach identifies the direct protein targets of a compound in a complex biological sample.
Protocol (e.g., Kinobeads Competition Assay):
-
Cell Lysate Preparation: Prepare lysates from cells or tissues of interest.
-
Compound Incubation: Incubate the cell lysate with increasing concentrations of the test compound.
-
Affinity Chromatography: Pass the lysate over an affinity matrix (e.g., "kinobeads") composed of immobilized, broad-spectrum kinase inhibitors. Kinases not bound by the test compound will bind to the beads.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Generate dose-response curves for the displacement of each kinase from the beads by the test compound to determine their binding affinities.[2]
Visualizing Cellular Effects and Experimental Workflows
Diagrams are essential tools for communicating complex biological pathways and experimental procedures.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
References
Benchmarking 4-(4-Nitrophenyl)pyrimidine Against Standard-of-Care Drugs: A Comparative Guide
Introduction
Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their inherent bioactivity stems from their structural similarity to the nucleobases of DNA and RNA, allowing them to interact with various biological targets. This has led to the development of pyrimidine-containing drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. 4-(4-Nitrophenyl)pyrimidine is a synthetic pyrimidine derivative that has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of this compound against current standard-of-care drugs in the fields of oncology and infectious diseases, based on available preclinical data for structurally related compounds. The objective is to offer researchers, scientists, and drug development professionals a preliminary benchmark for its potential efficacy.
Anticancer Activity: A Comparative Analysis
The antiproliferative potential of nitrophenyl-pyrimidine derivatives has been evaluated against various cancer cell lines. For the purpose of this guide, we will focus on breast cancer (MCF-7 cell line) and non-small cell lung cancer (A549 cell line), two of the most prevalent and challenging malignancies.
Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC50) of nitrophenyl-pyrimidine analogs in comparison to standard-of-care chemotherapeutic agents. It is important to note that the data for the nitrophenyl-pyrimidine derivatives are based on published studies of structurally similar compounds and not this compound itself, for which specific data is not yet publicly available.
| Compound/Drug | Target Cell Line | IC50 (µM) | Reference |
| Nitrophenyl-pyrimidine Analog 1 | MCF-7 (Breast Cancer) | 10.9 | [1] |
| Nitrophenyl-pyrimidine Analog 2 | A549 (Non-Small Cell Lung Cancer) | 15.3 | [1] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 - 1.5 | Varies by study |
| Paclitaxel | MCF-7 (Breast Cancer) | 0.002 - 0.01 | Varies by study |
| Erlotinib | A549 (Non-Small Cell Lung Cancer) | 2 - 5 | Varies by study |
| Gefitinib | A549 (Non-Small Cell Lung Cancer) | 0.01 - 0.1 | Varies by study |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of IC50 values for the anticancer agents is typically performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (MCF-7 or A549) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (nitrophenyl-pyrimidine analog or standard drug) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][3][4]
Signaling Pathway and Experimental Workflow
The anticancer activity of many pyrimidine derivatives is attributed to their ability to interfere with critical signaling pathways involved in cell proliferation, survival, and apoptosis. One of the key mechanisms involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
Caption: Putative anticancer mechanism of this compound.
Caption: Experimental workflow for the MTT assay.
Antibacterial Activity: A Comparative Analysis
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have shown promise in this area. Here, we compare the potential antibacterial activity of this compound analogs against Methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium.
Data Presentation
The following table presents the in vitro antibacterial activity (MIC) of nitrophenyl-pyrimidine analogs compared to standard-of-care antibiotics. Similar to the anticancer data, the data for the nitrophenyl-pyrimidine derivatives are from studies on closely related compounds.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Nitrophenyl-pyrimidine Analog 3 | MRSA | 2 | [5] |
| Nitrophenyl-pyrimidine Analog 4 | E. coli | 0.91 | [3] |
| Vancomycin | MRSA | 1 - 2 | Varies by strain |
| Linezolid | MRSA | 1 - 4 | Varies by strain |
| Ciprofloxacin | E. coli | 0.015 - 1 | Varies by strain |
| Ceftriaxone | E. coli | ≤1 | Varies by strain |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
The MIC values for antibacterial agents are commonly determined using the broth microdilution method.
Broth Microdilution Protocol
-
Preparation of Antimicrobial Agent: The test compound and standard antibiotics are dissolved in an appropriate solvent and then serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the bacterial strain (MRSA or E. coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[6][7][8]
Experimental Workflow
Caption: Experimental workflow for broth microdilution assay.
This guide provides a preliminary benchmarking of the potential anticancer and antibacterial activities of this compound based on data from structurally similar compounds. The presented data suggests that nitrophenyl-pyrimidine derivatives may possess notable biological activity. However, it is crucial to emphasize that these are indirect comparisons. Rigorous experimental evaluation of this compound is essential to definitively determine its efficacy and safety profile relative to standard-of-care drugs. The detailed experimental protocols and workflow diagrams provided herein can serve as a foundation for researchers to design and execute such validation studies. Future research should focus on synthesizing and testing this compound directly to establish its therapeutic potential.
References
- 1. jrasb.com [jrasb.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Substituted Pyrimidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their versatile scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. This guide provides a comparative analysis of substituted pyrimidine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data.
Anticancer Activity: A Tale of Diverse Mechanisms
Substituted pyrimidines exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. This section compares the in vitro cytotoxic activity of different classes of pyrimidine derivatives against various cancer cell lines.
Dihydropyrimidine Derivatives
Dihydropyrimidines (DHPMs) have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle.
Table 1: Comparative Anticancer Activity (IC50, µM) of Dihydropyrimidine Derivatives
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference |
| 4d | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 | [1] |
| 4h | 2.1 ± 0.3 | 2.9 ± 0.4 | 3.5 ± 0.5 | [1] |
| 5l | 31.82 ± 2.64 | - | 18.65 ± 1.87 | [1] |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 | [1] |
Pyrido[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
Pyrido[2,3-d]pyrimidines are a well-established class of kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival. Their ability to compete with ATP for the kinase binding site makes them potent anticancer agents. Several pyrimidine-based drugs have been approved for clinical use, including gefitinib and lapatinib, which target the epidermal growth factor receptor (EGFR).[2]
Table 2: Comparative Kinase Inhibitory Activity (IC50, µM) of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | PDGFr | FGFr | EGFr | c-src | Reference |
| 4b | 1.11 | 0.13 | 0.45 | 0.22 | [3] |
| 4e | >50 | 0.060 | >50 | >50 | [3] |
| 6c | - | - | - | - | [3] |
Compound 6c inhibited PDGF-stimulated vascular smooth muscle cell proliferation with an IC50 of 0.3 µM.[3]
Signaling Pathway Inhibition by Anticancer Pyrimidines
Many substituted pyrimidine derivatives exert their anticancer effects by modulating critical signaling pathways. For instance, some pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit the FAK/PI3K/Akt signaling pathway, leading to reduced expression of cyclin D1 and Bcl-2, ultimately inducing apoptosis and cell cycle arrest at the G2/M phase.[4]
References
- 1. Synthesis and biological evaluation of pyrimidine nucleoside monophosphate prodrugs targeted against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jrasb.com [jrasb.com]
Confirming Target Engagement of 4-(4-Nitrophenyl)pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(4-Nitrophenyl)pyrimidine, a small molecule with potential therapeutic applications, against established inhibitors of plausible protein kinase targets. Due to the limited direct experimental data on this compound, this guide draws upon data from structurally similar compounds to hypothesize its target engagement profile and compares it with known inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4) and Casein Kinase 2 (CK2).
Introduction to this compound and Potential Targets
The pyrimidine scaffold is a common feature in a multitude of biologically active compounds, frequently associated with kinase inhibition. The presence of a nitrophenyl group can also contribute to specific molecular interactions within a target's binding site. Based on the biological activities of structurally related nitrophenyl-substituted pyrimidine derivatives, this guide focuses on the potential of this compound to engage with MARK4 and CK2, two kinases implicated in various diseases, including cancer and neurodegenerative disorders.
One study identified a compound containing both nitrophenyl and pyrimidine moieties, 4-(4-((4-Nitrophenyl)sulfonyl)-piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine, as an inhibitor of MARK4. Another research paper reported the CK2 inhibitory activity of 6-Nitro-7-(4ʹ-nitrophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine, suggesting that the shared chemical features may confer similar inhibitory properties to this compound.
Comparative Analysis of Kinase Inhibitors
To provide a framework for evaluating the potential efficacy of this compound, the following tables summarize the inhibitory activities of well-characterized inhibitors of MARK4 and CK2.
Table 1: Comparison of MARK4 Inhibitors
| Compound | Target | IC50 (µM) | Assay Type |
| This compound (Hypothesized) | MARK4 | - | - |
| Donepezil[1] | MARK4 | 5.3 | Cell-free enzyme assay |
| Rivastigmine Tartrate[1] | MARK4 | 6.74 | Cell-free enzyme assay |
| Galantamine[2][3] | MARK4 | 5.87 | ATPase inhibition assay |
| Compound 14 (naphthyl-substituted pyrimidine)[4] | MARK4 | 7.52 ± 0.33 | ATPase inhibition assay |
| Compound 9 (dimethoxyphenyl-substituted pyrimidine)[4] | MARK4 | 12.98 ± 0.63 | ATPase inhibition assay |
Table 2: Comparison of CK2 Inhibitors
| Compound | Target | IC50 (µM) | Assay Type |
| This compound (Hypothesized) | CK2 | - | - |
| CX-4945 (Silmitasertib)[5] | CK2α | 0.000223 (Ki) | Biochemical Assay |
| SGC-CK2-2[5] | CK2α | 0.092 (NanoBRET) | Cellular Assay |
| GO289[6] | CK2 | More effective than CX-4945 in cells | Phosphoproteomics |
| Compound 5f (dihydropyrazolo[1,5-a]pyrimidine derivative)[7] | CK2 | - (66.81% inhibition at 50 µM) | ADP-Glo™ Assay |
| Compound 5h (dihydropyrazolo[1,5-a]pyrimidine derivative)[7] | CK2 | - (Close to staurosporine) | ADP-Glo™ Assay |
| Compound 5k (dihydropyrazolo[1,5-a]pyrimidine derivative)[7] | CK2 | - (Close to staurosporine) | ADP-Glo™ Assay |
Experimental Protocols for Target Engagement
To empirically determine the target engagement of this compound, the following experimental protocols are recommended.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify drug binding to its target in a cellular environment.[8][9][10][11][12] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Treat cultured cells with either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions or lysates at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Quantify the amount of the target protein (e.g., MARK4 or CK2) remaining in the soluble fraction using methods like Western blotting or proximity extension assays.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinase Activity Assays
Biochemical assays are essential for quantifying the inhibitory potency of a compound against a specific kinase.
Kinase-Glo® Luminescent Kinase Assay:
This assay measures the amount of ATP remaining after a kinase reaction.[13][14][15] A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescent signal.
Protocol:
-
Kinase Reaction: Set up a reaction containing the purified kinase (e.g., MARK4 or CK2), its substrate, ATP, and varying concentrations of this compound.
-
Reagent Addition: After the kinase reaction, add the Kinase-Glo® Reagent, which contains luciferase and its substrate.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer.
-
IC50 Determination: Plot the luminescence against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
ADP-Glo™ Kinase Assay:
This assay quantifies the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[16][17]
Protocol:
-
Kinase Reaction: Perform the kinase reaction as described for the Kinase-Glo® assay.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the produced ADP into ATP.
-
Luminescence Measurement: The newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal, which is proportional to the kinase activity.
-
IC50 Determination: Determine the IC50 value by plotting the luminescence against the compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential biological context of this compound's action, the following diagrams are provided.
References
- 1. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 3. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 5. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]
- 6. Comparing the efficacy and selectivity of Ck2 inhibitors. A phosphoproteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 14. ebiotrade.com [ebiotrade.com]
- 15. promega.com [promega.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 17. ulab360.com [ulab360.com]
A Comparative Guide to the Synthesis of 4-(4-Nitrophenyl)pyrimidine: An Evaluation of Reproducibility
For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of novel heterocyclic compounds is a foundational aspect of innovation. Among these, pyrimidine derivatives hold a significant place due to their wide-ranging biological activities. This guide provides a comparative analysis of published methods for the synthesis of 4-(4-nitrophenyl)pyrimidine, with a focus on the reproducibility of these methods. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a widely utilized method for the formation of carbon-carbon bonds.
Comparison of Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction is a versatile and powerful tool for the synthesis of biaryl compounds, including this compound. This reaction typically involves the palladium-catalyzed coupling of a halogenated pyrimidine with an arylboronic acid. While the fundamental components of the reaction are consistent, variations in catalysts, bases, solvents, and reaction conditions can significantly impact the yield and purity of the final product, thereby affecting the reproducibility of the synthesis.
Below is a summary of quantitative data from various reported Suzuki-Miyaura coupling reactions for the synthesis of aryl-pyrimidines. While specific data for this compound is not always explicitly available, the conditions for analogous couplings provide a strong basis for comparison.
| Method | Halogenated Pyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Method 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good to better yields with electron-rich boronic acids | [1] |
| Method 2 | 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh₃)₂Cl₂ (1-5) | K₂CO₃ | Dioxane/H₂O | 60-80 | 2-5 | 80-97 | [2] |
| Method 3 | 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Arylboronic acids | PdCl₂(PPh₃)₂ | Na₂CO₃ | Not specified | 110 | 12 | 67-89 | [3] |
| Method 4 | Halogenated Pyrimidines | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| Method 5 | 6-bromo-2-phenylimidazo[4,5-b]pyridine | 4-nitrophenyl boronic acid | Various Pd catalysts | Various bases | Various solvents | Not specified | Not specified | Optimization study | [5] |
Note: The yields reported are often for a range of substrates and not specifically for this compound unless stated. The "Good to better yields" in Method 1 indicates that electron-donating groups on the boronic acid favored the reaction.[1]
Experimental Protocols
The reproducibility of a synthetic method is critically dependent on the detailed experimental protocol. Below are generalized procedures for the Suzuki-Miyaura coupling based on the reviewed literature.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the halogenated pyrimidine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, 2.0 eq.) is taken in a suitable solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 110 °C for a period of 2 to 24 hours. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aryl-pyrimidine.
Logical Workflow of Synthesis Strategies
The following diagram illustrates the general workflow for the synthesis of this compound via different palladium-catalyzed cross-coupling reactions.
Caption: Synthetic routes to this compound.
Discussion on Reproducibility
The reproducibility of the synthesis of this compound via Suzuki-Miyaura coupling is influenced by several factors:
-
Purity of Starting Materials: The purity of the halogenated pyrimidine and the boronic acid is crucial. Impurities can inhibit the catalyst and lead to lower yields and the formation of byproducts.
-
Catalyst Activity: The choice and handling of the palladium catalyst are critical. The catalyst's activity can degrade upon exposure to air and moisture. The use of pre-catalysts or ligands can improve stability and reactivity.[6]
-
Reaction Conditions: As indicated in the table, temperature, reaction time, and the choice of base and solvent all play significant roles. Optimization of these parameters is often necessary when translating a published procedure to a different laboratory setting.
-
Inert Atmosphere: Strict adherence to inert atmosphere conditions is necessary to prevent the degradation of the catalyst and organometallic reagents.
While the Suzuki-Miyaura reaction is generally robust, the successful and reproducible synthesis of this compound requires careful attention to these experimental details. The literature suggests that a variety of conditions can be successful, offering flexibility but also highlighting the need for careful optimization for a specific substrate combination. For instance, the reactivity of different halopyrimidines (Cl, Br, I) can vary, with iodides and bromides generally being more reactive than chlorides.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(4-Nitrophenyl)pyrimidine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-(4-Nitrophenyl)pyrimidine is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with standard laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as a skin and eye irritant, and may cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves | Prevents skin contact and irritation.[1] |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from dust particles and splashes.[1][2] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[1] | Prevents inhalation of dust particles, which can cause respiratory irritation.[1] |
II. Step-by-Step Disposal Procedure
This procedure should be carried out in a designated area, preferably within a chemical fume hood.
-
Container Management:
-
Ensure the original container of this compound is securely sealed.
-
If the chemical is being transferred to a waste container, use a clean, compatible container. Label the waste container clearly as "Hazardous Waste: this compound".
-
-
Waste Segregation:
-
Do not mix this compound with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[2]
-
Segregate solid waste from liquid waste.
-
-
Solid Waste Disposal:
-
Small Quantities: For small spills or residual amounts on equipment, carefully wipe with a dry absorbent material. Place the contaminated material into a designated hazardous waste container.
-
Bulk Quantities: Unused or expired this compound solid should be transferred directly into a labeled hazardous waste container. Avoid generating dust during transfer.
-
-
Contaminated Material Disposal:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous waste.
-
Place all contaminated materials in the designated solid hazardous waste stream.
-
-
Decontamination:
-
Clean any contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
The cleaning materials (wipes, etc.) should also be disposed of as hazardous waste.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Final Disposal:
III. Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: For solid spills, prevent the spread of dust. Do not use water to clean up the spill as this may spread contamination.
-
Clean-up:
-
Wearing appropriate PPE, gently sweep or scoop the spilled solid into a labeled hazardous waste container.
-
Avoid actions that could generate dust.
-
Decontaminate the spill area as described in the disposal procedure.
-
-
Report: Report the spill to the laboratory supervisor or safety officer.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
